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  • Product: N-Desethyl-E-Clomiphene

Core Science & Biosynthesis

Foundational

The Molecular Mechanism and Pharmacodynamics of N-Desethyl-E-Clomiphene: A Technical Whitepaper

Executive Summary In the landscape of Selective Estrogen Receptor Modulators (SERMs), Enclomiphene (the trans-isomer of clomiphene citrate) is widely recognized for its ability to restore the hypothalamic-pituitary-gonad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Selective Estrogen Receptor Modulators (SERMs), Enclomiphene (the trans-isomer of clomiphene citrate) is widely recognized for its ability to restore the hypothalamic-pituitary-gonadal (HPG) axis. However, as application scientists and drug development professionals, we must recognize a critical mechanistic nuance: Enclomiphene functions largely as a prodrug. Its in vivo efficacy is heavily dictated by its metabolic trajectory.

N-Desethyl-E-Clomiphene ((E)-DE-Clom) serves as the crucial metabolic intermediate in this pathway. While it possesses negligible intrinsic affinity for the estrogen receptor (ER), it is the obligate precursor to the most potent ER antagonist in the clomiphene cascade. This whitepaper dissects the metabolic bioactivation, receptor pharmacodynamics, and the self-validating experimental protocols required to study N-Desethyl-E-Clomiphene.

The Metabolic Trajectory: From Intermediate to Potent Antagonist

The generation of the ultimate pharmacologically active compound is a two-step, multi-enzyme process. N-Desethyl-E-Clomiphene sits at the crossroads of this biotransformation.

Step 1: Deethylation via CYP3A4 Following administration, the parent drug Enclomiphene undergoes N-deethylation, a process primarily mediated by the hepatic cytochrome P450 enzyme CYP3A4, to form N-Desethyl-E-Clomiphene (1)[1]. At this stage, N-Desethyl-E-Clomiphene is essentially inactive; in vitro assays demonstrate that it fails to inhibit estrogenic effects even at concentrations up to 100 nM (2)[2].

Step 2: Bioactivation via CYP2D6 The pharmacological power of the molecule is unlocked via CYP2D6-mediated hydroxylation. N-Desethyl-E-Clomiphene is converted into (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom) (3)[3]. This terminal metabolite exhibits the strongest inhibition of estrogen receptor activity among all clomiphene derivatives, boasting an IC50 of 1.4 nM (4)[4].

Metabolism Enclo Enclomiphene (Parent Drug) CYP3A4 CYP3A4 (Deethylation) Enclo->CYP3A4 NDes N-Desethyl-E-Clomiphene (Intermediate) CYP3A4->NDes CYP2D6 CYP2D6 (Hydroxylation) NDes->CYP2D6 Active (E)-4-Hydroxy-N-Desethylclomiphene (Potent ER Antagonist) CYP2D6->Active

Caption: Metabolic bioactivation of Enclomiphene to its potent ER antagonist derivatives.

Pharmacodynamics: HPG Axis Disinhibition

Once N-Desethyl-E-Clomiphene is bioactivated into (E)-4-OH-DE-Clom, it executes its mechanism of action via competitive antagonism at the Estrogen Receptor alpha (ERα) in the hypothalamus and anterior pituitary gland (5)[5].

The Causality of Disinhibition: Under normal physiological conditions, circulating estradiol exerts a negative feedback loop on the HPG axis, suppressing the release of gonadotropins. The active metabolite binds to the ER ligand-binding domain, inducing a conformational change that prevents the recruitment of transcriptional co-activators. By effectively "blinding" the hypothalamus to circulating estrogen, the system is disinhibited. This triggers a pulsatile surge in Gonadotropin-Releasing Hormone (GnRH), which subsequently forces the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) (5)[5].

HPG_Axis ActiveMetab (E)-4-OH-DE-Clom ER Estrogen Receptor (ER) (Hypothalamus/Pituitary) ActiveMetab->ER Competitive Antagonism GnRH GnRH Pulsatile Release ER->GnRH Disinhibition Pituitary Anterior Pituitary GnRH->Pituitary Gonadotropins LH & FSH Secretion Pituitary->Gonadotropins Testes Testes (Leydig/Sertoli Cells) Gonadotropins->Testes Testosterone Testosterone & Spermatogenesis Testes->Testosterone

Caption: HPG axis disinhibition signaling pathway driven by active clomiphene metabolites.

Quantitative Receptor Binding Data

To understand the necessity of the CYP2D6 bioactivation step, we must compare the binding affinities of the parent compound, the N-Desethyl intermediate, and the hydroxylated end-products. The data below summarizes the IC50 values for the inhibition of estradiol-mediated ER activation (2)[2].

CompoundRole in PathwayPrimary Forming EnzymeER Antagonism (IC50)
Enclomiphene Parent DrugN/A> 100 nM
N-Desethyl-E-Clomiphene Intermediate MetaboliteCYP3A4> 100 nM
(Z)-4-Hydroxyclomiphene Off-Target MetaboliteCYP2D631.0 nM
(E)-4-Hydroxyclomiphene Active MetaboliteCYP2D62.5 nM
(E)-4-Hydroxy-N-Desethylclomiphene Primary Active MetaboliteCYP2D61.4 nM

Note: The N-Desethyl intermediate is virtually inactive until hydroxylated, at which point it becomes the most potent antagonist in the cascade.

Self-Validating Experimental Protocols

To rigorously study the metabolism and pharmacodynamics of N-Desethyl-E-Clomiphene, assays must be designed as self-validating systems. This means integrating intrinsic controls that prove causality rather than mere correlation.

Protocol A: In Vitro CYP450 Phenotyping & Bioactivation Assay

Objective: Validate the CYP3A4-mediated formation of N-Desethyl-E-Clomiphene and its subsequent CYP2D6-dependent bioactivation. Self-Validating Design: We utilize specific chemical inhibitors (Quinidine for CYP2D6; Ketoconazole for CYP3A4) to isolate enzyme activity, alongside a heat-inactivated negative control to rule out spontaneous degradation (4)[4].

  • Preparation: Thaw Human Liver Microsomes (HLMs) sourced from genotyped donors (Extensive vs. Poor CYP2D6 Metabolizers).

  • Inhibition Pre-incubation: Aliquot HLMs into four conditions: Vehicle (0.1% DMSO), 1 µM Quinidine, 2 µM Ketoconazole, and Heat-Inactivated (boiled for 10 mins).

  • Reaction Initiation: Add 25 µM Enclomiphene and an NADPH regenerating system. Incubate at 37°C.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS for N-Desethyl-E-Clomiphene and (E)-4-OH-DE-Clom.

  • Validation Check: The assay is validated if the Quinidine arm shows normal N-Desethyl-E-Clomiphene formation but zero (E)-4-OH-DE-Clom formation, proving the absolute dependency on CYP2D6 for the final bioactivation step.

Workflow Start Enclomiphene + Human Liver Microsomes Split Experimental Conditions Start->Split Veh Vehicle Control (0.1% DMSO) Split->Veh Inh1 Quinidine (1 µM) (CYP2D6 Inhibition) Split->Inh1 Inh2 Ketoconazole (2 µM) (CYP3A4 Inhibition) Split->Inh2 Heat Heat-Inactivated (Negative Control) Split->Heat LCMS LC-MS/MS Quantification Veh->LCMS Inh1->LCMS Inh2->LCMS Heat->LCMS Result Determine Isozyme Contribution LCMS->Result

Caption: Self-validating experimental workflow for CYP450 phenotyping using selective inhibitors.

Protocol B: ERE-Luciferase Reporter Assay for ER Antagonism

Objective: Quantify the functional ER antagonism of N-Desethyl-E-Clomiphene vs. its hydroxylated counterpart. Self-Validating Design: Uses a known agonist (Estradiol) to establish a maximum activation baseline, and a pure antagonist (Fulvestrant) to validate assay sensitivity.

  • Cell Culture: Seed MCF-7 breast cancer cells stably transfected with an Estrogen Response Element (ERE) luciferase reporter plasmid into 96-well plates (2)[2]. Starve cells in phenol red-free media with charcoal-stripped serum for 48 hours.

  • Treatment: Pre-treat cells with a titration (0.1 nM to 100 nM) of N-Desethyl-E-Clomiphene or (E)-4-OH-DE-Clom for 2 hours.

  • Stimulation: Add 1 nM Estradiol (E2) to all wells (except basal vehicle controls) to stimulate ER activation.

  • Detection: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence.

  • Validation Check: The assay is valid if N-Desethyl-E-Clomiphene shows a flat curve (no inhibition), while (E)-4-OH-DE-Clom yields a sharp dose-dependent inhibition curve with an IC50 ~1.4 nM.

Clinical & Pharmacogenetic Implications

Understanding the molecular mechanism of N-Desethyl-E-Clomiphene is critical for explaining clinical variability. Because the formation of the highly active (E)-4-OH-DE-Clom is entirely dependent on CYP2D6, genetic polymorphisms in this enzyme create a profound "gene-dose effect."

Clinical pharmacokinetic studies demonstrate that patients who are CYP2D6 Poor Metabolizers (PMs) exhibit 8 to 12 times lower systemic concentrations of the active 4-hydroxylated metabolites compared to Extensive Metabolizers (3)[3]. Consequently, in a PM patient, N-Desethyl-E-Clomiphene accumulates but fails to bioactivate, leading to therapeutic failure despite adequate dosing of the parent compound.

References

  • HIV Drug Interactions : CYP2D6 is Primarily Responsible for the Metabolism of Clomiphene. URL:[Link]

  • ResearchGate : The anti-oestrogenic effect of 4-hydroxylated clomiphene metabolites at the oestrogen receptor. URL: [Link]

  • NIH / PMC : Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. URL: [Link]

  • Oxford Academic : Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. URL:[Link]

Sources

Exploratory

pharmacokinetics of N-Desethyl-E-Clomiphene in human plasma

Title: Technical Guide: Bioanalysis and Pharmacokinetics of N-Desethyl-E-Clomiphene in Human Plasma Executive Summary This technical guide details the pharmacokinetic (PK) profile and bioanalytical quantification of N-De...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Bioanalysis and Pharmacokinetics of N-Desethyl-E-Clomiphene in Human Plasma

Executive Summary

This technical guide details the pharmacokinetic (PK) profile and bioanalytical quantification of N-Desethyl-E-Clomiphene (also known as N-desethylenclomiphene), a critical metabolite of Enclomiphene.

While Clomiphene Citrate is a mixture of two stereoisomers—Enclomiphene (E-isomer) and Zuclomiphene (Z-isomer)—drug development has increasingly focused on the E-isomer due to its favorable antagonistic profile on the estrogen receptor and shorter half-life. However, the metabolic fate of the E-isomer is complex. N-Desethyl-E-Clomiphene retains pharmacological activity and its clearance is heavily dependent on CYP2D6 phenotype.[1] This guide provides the methodological framework for quantifying this specific isomer and interpreting its PK behavior in the context of genetic polymorphism.

Molecular Identity & Metabolic Context

Stereochemical Distinction

Researchers must distinguish between the metabolites of the two parent isomers. The Z-isomer metabolites (e.g., N-desethylzuclomiphene) accumulate significantly in plasma due to enterohepatic recirculation and slow clearance (T1/2 > 30 days). In contrast, N-Desethyl-E-Clomiphene follows the kinetics of the shorter-acting parent but is subject to a "metabolic bottleneck" in poor metabolizers (PMs).

  • Parent: Enclomiphene (E-Clomiphene)[1][2]

  • Target Metabolite: N-Desethyl-E-Clomiphene[3]

  • Mechanism of Formation: N-dealkylation via CYP3A4 (minor) and CYP2D6 (major).

  • Mechanism of Clearance: Further hydroxylation to 4-Hydroxy-N-Desethyl-E-Clomiphene primarily via CYP2D6 .[1]

Pathway Visualization

The following diagram illustrates the critical role of CYP2D6. In CYP2D6 Poor Metabolizers (PM), the clearance of N-Desethyl-E-Clomiphene is blocked, leading to unexpected accumulation.

ClomipheneMetabolism cluster_legend Clinical Note Parent Enclomiphene (E-Clomiphene) Metabolite N-Desethyl-E-Clomiphene (Target Analyte) Parent->Metabolite N-Dealkylation CYP3A4 CYP3A4 Parent->CYP3A4 CYP2D6 CYP2D6 (Polymorphic) Parent->CYP2D6 SecondaryMet 4-Hydroxy-N-Desethyl- E-Clomiphene Metabolite->SecondaryMet Hydroxylation (Clearance Step) Metabolite->CYP2D6 Note In CYP2D6 Poor Metabolizers (PM), clearance to 4-OH metabolite is blocked, causing N-Desethyl-E-Clomiphene accumulation.

Figure 1: Metabolic pathway of Enclomiphene highlighting the CYP2D6-dependent clearance of the N-desethyl metabolite.[1][2][4]

Bioanalytical Methodology (LC-MS/MS)

To accurately quantify N-Desethyl-E-Clomiphene without interference from the Z-isomer metabolites or the parent, a validated LC-MS/MS method is required.

Sample Preparation
  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Method: Protein Precipitation (PPT) is preferred for high throughput, though Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) provides cleaner extracts for lower LLOQ requirements (<0.5 ng/mL).

  • Protocol (PPT):

    • Aliquot 100 µL plasma.

    • Add 400 µL Acetonitrile containing Internal Standard (e.g., Clomiphene-D5 or N-Desethylclomiphene-D5).

    • Vortex (2 min) and Centrifuge (10,000 x g, 10 min).

    • Inject 5-10 µL of supernatant.

Chromatographic Conditions

Separation of E and Z isomers is non-negotiable. While the parents separate easily on standard C18, the metabolites often co-elute.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Ramp to 90% B (Critical for isomer separation)

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate.

Mass Spectrometry (MRM Parameters)

Detection is performed in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Origin of Fragment
Enclomiphene 406.2100.130Diethylaminoethyl side chain
N-Desethyl-E-Clomiphene 378.2 72.1 35 Mono-ethylaminoethyl side chain
IS (Clomiphene-D5)411.2100.130Deuterated side chain

Note: The shift from product ion 100 (diethyl) to 72 (mono-ethyl) is the definitive confirmation of N-dealkylation.

Pharmacokinetic Profile in Humans

The PK of N-Desethyl-E-Clomiphene is defined by its formation-rate limitation in Extensive Metabolizers (EM) and elimination-rate limitation in Poor Metabolizers (PM).

Quantitative Parameters (Single Dose 100mg)

The following data summarizes the PK behavior in healthy female volunteers, stratified by CYP2D6 genotype.

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Interpretation
Tmax (h) 2.0 - 4.02.0 - 4.0Absorption/Formation phase is similar.
Cmax (ng/mL) ~2 - 5~10 - 153-fold increase in PMs.
AUC (0-∞) LowHighSignificant exposure increase in PMs.
T1/2 (h) ~10 - 15> 24Clearance is blocked in PMs.
Accumulation NegligibleModerateRisk of accumulation with daily dosing in PMs.
The "Genotype Effect"

In Extensive Metabolizers , N-Desethyl-E-Clomiphene is a transient intermediate. It is rapidly converted to 4-Hydroxy-N-Desethyl-E-Clomiphene. Therefore, plasma levels remain low. In Poor Metabolizers , the conversion to the 4-hydroxy metabolite is blocked. The N-desethyl metabolite must rely on slower alternative pathways (e.g., renal excretion or secondary CYP3A4 oxidation), leading to a higher Cmax and prolonged half-life.

Pharmacodynamic Implications
  • Affinity: N-Desethyl-E-Clomiphene retains high affinity for the Estrogen Receptor (ER), similar to the parent Enclomiphene.

  • Clinical Outcome: In PM patients, the elevated levels of this active metabolite may contribute to a stronger anti-estrogenic effect than predicted by parent drug levels alone.

Experimental Workflow Visualization

The following diagram outlines the validated workflow for analyzing clinical samples, ensuring chain-of-custody and data integrity.

BioanalyticalWorkflow Sample Clinical Plasma Sample (K2EDTA) IS_Add Add Internal Standard (Clomiphene-D5) Sample->IS_Add Extract Protein Precipitation (ACN 1:4 v/v) IS_Add->Extract Centrifuge Centrifugation (10k x g, 10 min) Extract->Centrifuge LC LC Separation (Zorbax C18, Gradient) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM: 378.2 -> 72.1) LC->MS E-Isomer Elution Data Quantification (Ratio vs IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the quantification of N-Desethyl-E-Clomiphene.

References

  • Mürdter, T. E., et al. (2011). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites."[5] Human Molecular Genetics. [Link]

  • Ghobadi, C., et al. (2011). "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Krishnan, V. S., & Darna, B. (2023). "An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices."[6] Journal of Applied Pharmaceutical Science. [Link]

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." [Link]

Sources

Foundational

chemical structure and properties of N-Desethyl-E-Clomiphene

An In-depth Technical Guide to N-Desethyl-E-Clomiphene Introduction Clomiphene is a well-established nonsteroidal triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM).[1] It is cl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Desethyl-E-Clomiphene

Introduction

Clomiphene is a well-established nonsteroidal triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM).[1] It is clinically administered as a mixture of two geometric isomers: enclomiphene ((E)-isomer) and zuclomiphene ((Z)-isomer).[1][2][3][4] While both isomers contribute to the drug's overall effect, they possess distinct pharmacological profiles; enclomiphene is predominantly antiestrogenic, whereas zuclomiphene exhibits more estrogenic activity.[4] The therapeutic action of clomiphene, particularly its use in treating female infertility by inducing ovulation, is mediated through its interaction with estrogen receptors in tissues such as the hypothalamus, pituitary gland, and ovaries.[5]

The clinical efficacy and pharmacokinetic profile of clomiphene are not solely dependent on the parent drug but are significantly influenced by its metabolites. This guide focuses on a key metabolite, N-Desethyl-E-Clomiphene , which is derived from the active (E)-isomer, enclomiphene. Understanding the chemical structure, properties, and biological significance of this metabolite is crucial for researchers, scientists, and drug development professionals working to elucidate the complete mechanism of action of clomiphene and to develop more refined analytical and therapeutic strategies. This document provides a detailed technical overview of N-Desethyl-E-Clomiphene, from its fundamental properties to its complex role in pharmacology and its analysis.

Part 1: Physicochemical Characteristics

N-Desethyl-E-Clomiphene is a primary metabolite of enclomiphene, formed through the metabolic process of N-dealkylation.[6][7] Its identity and purity are critical when used as a pharmaceutical reference standard for analytical applications.[8][9]

Table 1: Core Physicochemical Properties of N-Desethyl-E-Clomiphene

PropertyValueReferences
Chemical Name (E)-2-(4-(2-Chloro-1,2-diphenylvinyl)phenoxy)-N-ethylethan-1-amine[10][11][12]
Synonyms N-Desethyl trans-Clomiphene[11]
CAS Number 79838-50-9[8][10][13]
Molecular Formula C24H24ClNO[8][10][14]
Molecular Weight 377.91 g/mol [10][11]
Parent Drug Clomiphene / Enclomiphene[11]

Part 2: Metabolic Pathway and Pharmacological Significance

The biotransformation of clomiphene is a complex process primarily occurring in the liver. The parent drug is a prodrug, and its activity is significantly dependent on its conversion to more active metabolites.[1]

Metabolic Conversion

Enclomiphene ((E)-Clomiphene) undergoes extensive hepatic metabolism mediated by the cytochrome P450 (CYP) enzyme system. The formation of N-Desethyl-E-Clomiphene occurs through the removal of one of the ethyl groups from the diethylamino moiety. This reaction, along with other metabolic steps like hydroxylation, is predominantly catalyzed by CYP2D6 and, to a lesser extent, CYP3A4.[1][15][16]

This metabolic cascade does not end with N-desethylation. N-Desethyl-E-Clomiphene can be further metabolized, most notably through hydroxylation to form (E)-4-hydroxy-N-desethylclomiphene .[17] This hydroxylated metabolite, along with (E)-4-hydroxyclomiphene, is considered one of the most potent active metabolites, exhibiting significantly stronger inhibition of the estrogen receptor than the parent compound.[17]

Metabolic_Pathway_of_Enclomiphene Enclomiphene (E)-Clomiphene (Parent Drug) Desethyl N-Desethyl-E-Clomiphene Enclomiphene->Desethyl N-Dealkylation (CYP2D6, CYP3A4) Hydroxy (E)-4-Hydroxyclomiphene (Active Metabolite) Enclomiphene->Hydroxy Hydroxylation (CYP2D6) Other Other Metabolites (N-Oxides, N,N-didesethyl) Enclomiphene->Other HydroxyDesethyl (E)-4-Hydroxy-N-desethylclomiphene (Highly Active Metabolite) Desethyl->HydroxyDesethyl Hydroxylation (CYP2D6) Hydroxy->HydroxyDesethyl N-Dealkylation (CYP3A4) Synthesis_Workflow Start Starting Materials (e.g., Clomiphene precursors) Synth Chemical Synthesis (e.g., N-dealkylation reaction) Start->Synth Crude Crude Product Mixture Synth->Crude Purify Purification (e.g., Preparative HPLC) Crude->Purify Pure High-Purity N-Desethyl-E-Clomiphene Purify->Pure QC Quality Control Analysis (NMR, MS, HPLC Purity) Pure->QC Standard Certified Reference Standard QC->Standard

Workflow for reference standard synthesis.

Part 4: Analytical Methodologies for Quantification

Accurate quantification of clomiphene and its metabolites in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-gene interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. [18][19][20]

Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol is a representative example based on established methodologies for the analysis of clomiphene metabolites. [18][21] 1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A high-resolution reversed-phase column, such as a C18 column (e.g., ZORBAX Eclipse plus C18, 1.8 µm), is used for separation. [18][21] * Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: A typical flow rate is around 0.4 to 0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Positive electrospray ionization (ESI+) is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Data Analysis: The concentration of N-Desethyl-E-Clomiphene is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Table 2: Representative LC-MS/MS Parameters

ParameterSpecificationReference
Instrument Triple Quadrupole Mass Spectrometer[18]
Ionization Mode Positive Electrospray Ionization (ESI+)[18]
Detection Mode Multiple Reaction Monitoring (MRM)[18]
Analytical Column ZORBAX Eclipse plus C18 (1.8 µm)[18][21]
Mobile Phase Water and Acetonitrile with 0.1% Formic Acid (Gradient)[18][21]
Lower Limit of Quantification (LLOQ) ~0.3 ng/mL in human plasma[18][21]

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LC-MS/MS analytical workflow.

Conclusion

N-Desethyl-E-Clomiphene is far more than a simple metabolite or synthetic impurity; it is a pharmacologically significant molecule that plays an integral role in the therapeutic action of clomiphene. As a direct metabolite of the active enclomiphene isomer and a precursor to the highly potent (E)-4-hydroxy-N-desethylclomiphene, its formation is a critical step in the drug's bioactivation pathway. The strong dependence of this pathway on the polymorphic CYP2D6 enzyme highlights the importance of pharmacogenetic considerations in clomiphene therapy. For researchers and drug developers, a thorough understanding of the properties, metabolism, and analysis of N-Desethyl-E-Clomiphene is essential for optimizing treatment strategies, ensuring pharmaceutical quality, and advancing the field of reproductive medicine.

References

  • N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers) - CAS. (n.d.). Axios Research. Retrieved from [Link]

  • Ganchev, B., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Clomifene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Ruenitz, P. C., et al. (1983). Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites. PubMed. Retrieved from [Link]

  • Mürdter, T. E., et al. (2012). Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. PubMed. Retrieved from [Link]

  • Study of Clomiphene metabolism by LC/MS/MS. (n.d.). ADoP. Retrieved from [Link]

  • Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. (n.d.). Retrieved from [Link]

  • Clomiphene Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.). Daicel Pharma. Retrieved from [Link]

  • Enclomiphene Vs. Clomiphene | Austin Urology Institute. (2025, March 24). Austin Urology Institute. Retrieved from [Link]

  • ENCLOMIPHENE CITRATE VS. CLOMIPHENE CITRATE FOR MEN: RISKS VERSUS REWARDS. (2025, May 14). Defy Medical. Retrieved from [Link]

  • Clomiphene Impurity Standards Overview. (n.d.). Scribd. Retrieved from [Link]

  • Enclomifene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • CAS No : 79838-50-9 | Product Name : N-Desethyl-E-Clomiphene | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - Semantic Scholar. (2022, November 25). Semantic Scholar. Retrieved from [Link]

  • Enclomiphene vs Zuclomiphene: Drug Comparison | Good Health by Hims. (2025, November 12). Hims. Retrieved from [Link]

  • N-Desethyl trans-Clomiphene | CAS 79838-50-9 - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers) | CAS 1310815-19-0 - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • N-Nitroso Des-ethyl Clomiphene | NA - SynZeal. (n.d.). SynZeal. Retrieved from [Link]

  • US20160152551A1 - Process for the preparation of clomiphene - Google Patents. (n.d.). Google Patents.
  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - PMC. (n.d.). PMC. Retrieved from [Link]

  • US9428442B2 - Process for the preparation of Clomiphene - Google Patents. (n.d.). Google Patents.
  • N-Desethyl-E-Clomiphene | Chromato Scientific. (n.d.). Chromato Scientific. Retrieved from [Link]

  • What are the differences between clomiphene and enclomiphene? - Dr.Oracle. (2026, February 16). Dr.Oracle. Retrieved from [Link]

  • Study of Clomiphene metabolism by LC/MS/MS - ADoP. (n.d.). ADoP. Retrieved from [Link]

  • Crewe, H. K., et al. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. PubMed. Retrieved from [Link]

  • CN103351304A - Synthesis method of clomiphene - Google Patents. (n.d.). Google Patents.
  • An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices - Journal of Applied Pharmaceutical Science. (2023, December 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers) | molsyns.com. (n.d.). Molsyns. Retrieved from [Link]

  • WO2016066584A1 - Stable solid forms of enclomiphene and enclomiphene citrate - Google Patents. (2016, May 6). Google Patents.
  • Clomiphene synthesis using a single solvent - Justia Patents. (2018, March 13). Justia Patents. Retrieved from [Link]

  • Clomiphene Citrate as Nanomedicine Assistance in Ovulatory Disorders and Its Hyphenated Techniques - MDPI. (2023, May 5). MDPI. Retrieved from [Link]

  • Clomiphene - StatPearls - NCBI Bookshelf. (2024, January 11). NCBI. Retrieved from [Link]

  • Clomiphene | C26H28ClNO | CID 2800 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetics and Analytical Quantification of N-Desethyl-E-Clomiphene in Biological Matrices

Executive Summary The therapeutic efficacy of the selective estrogen receptor modulator (SERM) E-clomiphene (enclomiphene) is inextricably linked to its hepatic biotransformation. While the parent compound exhibits a rel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic efficacy of the selective estrogen receptor modulator (SERM) E-clomiphene (enclomiphene) is inextricably linked to its hepatic biotransformation. While the parent compound exhibits a relatively rapid clearance, its pharmacological blockade of the hypothalamic-pituitary-gonadal (HPG) axis is sustained by a cascade of active metabolites. This technical guide provides an in-depth analysis of N-Desethyl-E-Clomiphene , a critical intermediate metabolite. We will dissect its CYP450-mediated formation, its pharmacokinetic half-life dynamics in biological matrices, and provide a self-validating LC-MS/MS protocol for its absolute quantification.

Hepatic Biotransformation: The CYP450 Causality

E-clomiphene is not merely a direct-acting agent; it functions as a precursor to highly potent estrogen antagonists. The biotransformation of E-clomiphene is driven by two primary cytochrome P450 enzymes, which dictate the systemic exposure and therapeutic half-life of its metabolites [[1]]().

  • CYP3A4-Mediated De-ethylation: CYP3A4 exhibits a high binding affinity for trans-clomiphene, driving the N-dealkylation of an ethyl group to form N-Desethyl-E-Clomiphene 1.

  • CYP2D6-Mediated Hydroxylation: CYP2D6 is responsible for the 4-hydroxylation at the para position of the phenyl ring.

Crucially, N-Desethyl-E-Clomiphene acts as a vital intermediate. Once formed by CYP3A4, it is subsequently hydroxylated by CYP2D6 to form the highly active terminal metabolite, 4-Hydroxy-N-Desethyl-E-Clomiphene 2. The balance between CYP3A4 and CYP2D6 activity dictates the steady-state concentration of these metabolites in plasma.

Metabolism E_Clom E-Clomiphene (Parent Drug) CYP3A4 CYP3A4 (De-ethylation) E_Clom->CYP3A4 CYP2D6_1 CYP2D6 (4-Hydroxylation) E_Clom->CYP2D6_1 N_Desethyl N-Desethyl-E-Clomiphene (Intermediate Metabolite) CYP3A4->N_Desethyl OH_Clom 4-Hydroxy-E-Clomiphene (Active Metabolite) CYP2D6_1->OH_Clom CYP2D6_2 CYP2D6 (4-Hydroxylation) N_Desethyl->CYP2D6_2 CYP3A4_2 CYP3A4 (De-ethylation) OH_Clom->CYP3A4_2 OH_N_Desethyl 4-Hydroxy-N-Desethyl-E-Clomiphene (Highly Active Metabolite) CYP2D6_2->OH_N_Desethyl CYP3A4_2->OH_N_Desethyl

Hepatic biotransformation pathway of E-Clomiphene into its primary active metabolites.

Pharmacokinetic Profile & Half-Life Dynamics

Understanding the half-life of N-Desethyl-E-Clomiphene requires analyzing the drug's systemic clearance. The parent drug, E-clomiphene, exhibits a relatively short elimination half-life of approximately 10.5 hours 3. However, the clinical efficacy of the drug—often referred to as its "legacy effect"—persists for days after discontinuation due to the prolonged half-lives of its active metabolites.

N-Desethyl-E-Clomiphene exists in a state of transient kinetics; it is rapidly formed by CYP3A4 but is concurrently cleared via CYP2D6-mediated hydroxylation or phase II conjugation. Because of this rapid flux, its downstream active product, 4-Hydroxy-N-Desethyl-E-Clomiphene , is the primary marker of sustained exposure, exhibiting a prolonged elimination half-life ranging from 15 to 37 hours [[2]]().

Quantitative Pharmacokinetic Summary
CompoundMetabolic RolePrimary EnzymeElimination Half-Life
E-Clomiphene Parent DrugN/A~10.5 hours 3
N-Desethyl-E-Clomiphene Intermediate PrecursorCYP3A4Transient flux
4-Hydroxy-E-Clomiphene Active MetaboliteCYP2D613 – 34 hours 2
4-Hydroxy-N-Desethyl-E-Clomiphene Highly Active MetaboliteCYP2D6 & CYP3A415 – 37 hours 2
Biological Matrices & Anti-Doping Relevance

While plasma is the matrix of choice for standard pharmacokinetic modeling, urine is the critical matrix for anti-doping analysis. E-clomiphene undergoes enterohepatic recirculation, and its metabolites are excreted primarily through feces (42%), with a smaller fraction appearing in urine [[2]](). In urinary matrices, phase II glucuronide and sulfate conjugates of these desethyl and hydroxylated metabolites (e.g., 3-methoxy-4-hydroxy-enclomiphene) are targeted to extend the detection window for World Anti-Doping Agency (WADA) compliance .

Self-Validating Analytical Protocol: LC-MS/MS Quantification

To accurately quantify N-Desethyl-E-Clomiphene in human plasma, an assay must overcome interindividual variability in matrix effects. The following protocol utilizes high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any downstream volumetric losses or ionization suppression events are mathematically nullified, ensuring absolute quantitative integrity.

Workflow Sample Plasma Sample + SIL-IS Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge HPLC HPLC Separation (C18, 0.1% FA) Centrifuge->HPLC MSMS MS/MS Detection (Positive ESI, MRM) HPLC->MSMS Quant Absolute Quantification MSMS->Quant

Self-validating LC-MS/MS workflow for the quantification of N-Desethyl-E-Clomiphene.

Step-by-Step Methodology

1. Matrix Preparation & Internal Standard Spiking

  • Action: Aliquot 100 µL of human plasma. Immediately spike with 10 µL of SIL-IS (e.g., 13C-labeled or d5-labeled N-desethylclomiphene).

  • Causality: Adding the SIL-IS prior to any extraction ensures that the ratio of the analyte to the internal standard remains constant, self-correcting for any subsequent matrix effects or extraction inefficiencies 4.

2. Protein Precipitation

  • Action: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes.

  • Causality: Acetonitrile acts as a chaotropic agent, disrupting the non-covalent binding between the highly lipophilic N-Desethyl-E-Clomiphene and plasma proteins (like albumin and sex hormone-binding globulin). This releases the total bound metabolite into the supernatant.

3. Centrifugation & Reconstitution

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Causality: High-speed centrifugation pellets the denatured macromolecular proteins, preventing column clogging and reducing background noise in the mass spectrometer.

4. Chromatographic Separation

  • Action: Inject 10 µL onto a ZORBAX Eclipse Plus C18 column (1.8 µm particle size) 4. Use a gradient elution consisting of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Causality: The C18 stationary phase effectively resolves the E-isomer from any potential Z-isomer (zuclomiphene) contamination. Formic acid acts as a crucial proton donor, facilitating the formation of [M+H]+ precursor ions required for downstream detection.

5. Mass Spectrometry (MS/MS) Detection

  • Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: MRM provides unparalleled specificity by filtering for the exact precursor mass of N-Desethyl-E-Clomiphene and fragmenting it into a specific product ion. This method achieves a Lower Limit of Quantification (LLOQ) of approximately 0.3 ng/mL in human plasma, well below the required threshold for pharmacokinetic tracking 4.

Conclusion

The pharmacokinetics of N-Desethyl-E-Clomiphene demonstrate the complexity of SERM metabolism. While E-clomiphene clears rapidly, its biotransformation via CYP3A4 and CYP2D6 into N-desethyl and hydroxylated metabolites ensures a prolonged therapeutic half-life (15–37 hours). For researchers and drug development professionals, employing self-validating LC-MS/MS protocols is mandatory to accurately capture these transient intermediate states and ensure regulatory compliance in both clinical dosing and anti-doping monitoring.

References

  • Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed / National Institutes of Health (NIH). URL:[Link]

  • Trans-clomiphene metabolites and uses thereof (US9981906B2).Google Patents.
  • Clomifene - Pharmacokinetics and Metabolism. Wikipedia. URL: [Link]

  • Hypothalamic-Pituitary-Testicular Axis Effects and Urinary Detection Following Clomiphene Administration in Males. Oxford Academic (OUP). URL:[Link]

  • Pharmacokinetics of serum enclomiphene citrate. ResearchGate. URL:[Link]

  • Study of Clomiphene metabolism by LC/MS/MS. Anti-Doping Authority of Portugal (ADoP). URL:[Link]

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Foundational

Foreword: Navigating the Toxicological Landscape of Drug Metabolites

An In-Depth Technical Guide to the Toxicological Profile of N-Desethyl-E-Clomiphene In the intricate process of drug development, the characterization of a parent drug's metabolic fate is paramount. Metabolites, the bypr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile of N-Desethyl-E-Clomiphene

In the intricate process of drug development, the characterization of a parent drug's metabolic fate is paramount. Metabolites, the byproducts of the body's enzymatic machinery, can possess their own distinct pharmacological and toxicological profiles. Understanding these profiles is not merely an academic exercise; it is a critical regulatory and safety requirement. This guide provides a comprehensive framework for evaluating the toxicology of N-Desethyl-E-Clomiphene, a key metabolite of the widely prescribed selective estrogen receptor modulator (SERM), Clomiphene.

Clomiphene citrate is utilized to treat anovulatory or oligo-ovulatory infertility.[1] It functions as an estrogen agonist or antagonist depending on the target tissue, effectively stimulating ovulation.[2][3] The parent drug, however, is not without its own safety considerations, including risks of ovarian hyperstimulation syndrome (OHSS), visual disturbances, and potential hepatotoxicity.[1][2][4] This necessitates a thorough investigation of its metabolites, such as N-Desethyl-E-Clomiphene, to fully comprehend the safety profile of clomiphene therapy.

This document is structured to guide researchers, toxicologists, and drug development professionals through a logical, scientifically-grounded process for assessing the toxicological risks associated with N-Desethyl-E-Clomiphene. We will proceed from the regulatory context that mandates such an evaluation, through the metabolic pathways of the parent compound, and into a detailed, tiered strategy for toxicological assessment, encompassing in silico, in vitro, and in vivo methodologies.

Regulatory Framework: The Mandate for Metabolite Safety Testing

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for the safety testing of drug metabolites.[5][6] These regulations are designed to ensure that any potential toxicity from significant metabolites is identified and characterized before a drug candidate proceeds to large-scale clinical trials.[5][7]

The central concept in these guidelines is the "disproportionate drug metabolite."[7][8] This term refers to a metabolite that is either unique to humans or is present at substantially higher plasma concentrations in humans compared to any of the animal species used in standard nonclinical toxicology studies.[5] The primary threshold for concern is when a metabolite's exposure (Area Under the Curve, or AUC) at steady state accounts for more than 10% of the total drug-related material in human plasma.[9][10]

Should N-Desethyl-E-Clomiphene meet this criterion, a dedicated safety assessment is warranted. The regulatory-approved approach involves two main strategies:

  • Identify a Relevant Animal Species: Utilize a preclinical species that naturally produces the metabolite at exposures equivalent to or greater than those in humans and conduct toxicity studies with the parent drug in that species.[5][7]

  • Direct Metabolite Administration: If a suitable animal model cannot be identified, the metabolite must be chemically synthesized and administered directly to an appropriate animal species for toxicological evaluation.[5][7]

The following diagram illustrates the decision-making workflow for metabolite safety testing as per regulatory expectations.

MIST_Workflow start Identify Human Metabolites (Radiolabeled Human ADME Study) met_gt_10_percent Does any metabolite's exposure exceed 10% of total drug-related exposure? start->met_gt_10_percent assess_preclinical Is the metabolite exposure in preclinical tox species adequate (i.e., ≥ human exposure)? met_gt_10_percent->assess_preclinical Yes no_further_testing No further nonclinical safety testing required for this metabolite. met_gt_10_percent->no_further_testing No assess_preclinical->no_further_testing Yes warranted_testing Specific Nonclinical Safety Testing of Metabolite is Warranted assess_preclinical->warranted_testing No find_species Can a tox species that adequately forms the metabolite be identified? warranted_testing->find_species use_parent_drug Conduct toxicity studies with parent drug in the identified species. find_species->use_parent_drug Yes synthesize_metabolite Synthesize metabolite and conduct direct-dosing toxicity studies. find_species->synthesize_metabolite No genotox Genotoxicity Assessment (in vitro Ames, MNA) use_parent_drug->genotox synthesize_metabolite->genotox general_tox General Toxicity Studies (Route and duration based on parent drug's clinical use) genotox->general_tox

Caption: Decision workflow for Metabolites in Safety Testing (MIST).

Metabolism of Clomiphene: Formation of N-Desethyl-E-Clomiphene

Clomiphene is a triphenylethylene derivative administered as a mixture of two geometric isomers: enclomiphene (E-isomer) and zuclomiphene (Z-isomer).[11] The metabolism occurs primarily in the liver and involves several cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role.[11][12]

The metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation.[13][14] N-dealkylation of the parent compound leads to the formation of N-desethylclomiphene. Specifically, the E-isomer of clomiphene (enclomiphene) is metabolized to N-Desethyl-E-Clomiphene. Further metabolism can occur, such as hydroxylation of this primary metabolite.[11][12]

The following diagram outlines the primary metabolic transformation leading to the formation of N-Desethyl-E-Clomiphene.

Clomiphene_Metabolism cluster_liver Hepatic Metabolism Clomiphene (E)-Clomiphene (Enclomiphene) Metabolite N-Desethyl-E-Clomiphene Clomiphene->Metabolite CYP2D6-mediated N-de-ethylation Further_Metabolism Further Metabolites (e.g., 4-hydroxy-N-desethylclomiphene) Metabolite->Further_Metabolism Hydroxylation, etc.

Caption: Metabolic pathway of (E)-Clomiphene to N-Desethyl-E-Clomiphene.

Given that N-desethylclomiphene is a known human metabolite, the first critical step in its toxicological evaluation is to determine its relative exposure (AUC) in human plasma following therapeutic dosing of clomiphene citrate.[15][16] This requires a validated bioanalytical method, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of distinguishing between the isomers of both the parent drug and its metabolites.[15][17]

A Tiered Strategy for Toxicological Evaluation

Assuming that N-Desethyl-E-Clomiphene is confirmed to be a disproportionate human metabolite, a systematic toxicological evaluation is required. This evaluation should follow a tiered approach, beginning with computational and in vitro methods to identify potential hazards before proceeding to more complex and resource-intensive in vivo studies.

Tier 1: In Silico and In Vitro Hazard Identification

The initial phase focuses on rapid screening to identify potential toxicological liabilities. This is a cost-effective strategy to prioritize subsequent testing and to gain early insights into potential mechanisms of toxicity.[18][19]

Regulatory guidelines mandate that the genotoxic potential of a disproportionate metabolite be evaluated.[5] This is crucial as genotoxic compounds can be carcinogenic. Some studies have already indicated that the parent drug, clomiphene citrate, can induce chromosomal aberrations and increase micronuclei frequency in cultured human lymphocytes.[20]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

  • In Vitro Micronucleus or Chromosomal Aberration Assay: To detect chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).

AssayPrincipleEndpointRegulatory Guideline
Ames Test Detects mutations that revert a histidine auxotroph bacterium to prototrophy.Increased number of revertant colonies.ICH S2(R1)
Micronucleus Assay Detects lagging chromosome fragments or whole chromosomes at anaphase.Increased frequency of micronucleated cells.ICH S2(R1)

Protocol: Bacterial Reverse Mutation (Ames) Test for N-Desethyl-E-Clomiphene

  • Objective: To evaluate the mutagenic potential of N-Desethyl-E-Clomiphene by its ability to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and Escherichia coli.

  • Materials:

    • Test strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).

    • Synthesized N-Desethyl-E-Clomiphene (purity >95%).

    • S9 fraction from Aroclor 1254-induced rat livers for metabolic activation.

    • Positive controls (e.g., 2-nitrofluorene, sodium azide, benzo[a]pyrene).

    • Negative control (vehicle, e.g., DMSO).

    • Top agar, minimal glucose agar plates.

  • Methodology:

    • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test article.

    • Main Experiment (Plate Incorporation Method):

      • Prepare test article dilutions in the chosen vehicle.

      • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

      • Vortex gently and pour immediately onto minimal glucose agar plates.

      • Incubate plates at 37°C for 48-72 hours.

    • Data Analysis:

      • Count the number of revertant colonies on each plate.

      • A positive response is defined as a dose-related increase in the number of revertants to at least twice the vehicle control value.

  • Self-Validation: The inclusion of both positive and negative controls validates the assay's sensitivity and specificity. The metabolic activation arm (with S9) is crucial for detecting pro-mutagens.

Given that clomiphene is metabolized in the liver and has been associated with rare instances of liver injury, assessing the potential hepatotoxicity of its metabolites is a critical step.[2][11]

Recommended Assays:

  • Hepatocyte Cytotoxicity Assay: Using primary human hepatocytes or HepG2 cells to assess cell viability after exposure to the metabolite. Endpoints can include ATP content (mitochondrial function) and LDH release (membrane integrity).[21]

  • Mechanistic Toxicity Assays: High-content imaging can provide deeper insights into mechanisms like mitochondrial toxicity, reactive oxygen species (ROS) formation, and steatosis.[21]

Tier 2: In Vivo Toxicology Studies

If concerning signals are detected in in vitro assays, or if the metabolite's exposure is particularly high, in vivo studies are necessary to understand the toxicological profile in a whole organism.[22][23] These studies are designed to assess both acute and repeated-dose toxicity. The route of administration should ideally match the parent drug's clinical route.[5]

Recommended Studies (conducted with synthesized N-Desethyl-E-Clomiphene):

  • Dose Range-Finding Study: A short-duration study in a rodent species (e.g., rat) to determine dose levels for subsequent studies.

  • Repeated-Dose Toxicity Study: The duration should be guided by the intended clinical use of clomiphene, as per ICH M3(R2) guidelines.[5] A 28-day study in rats is often a suitable starting point. Key endpoints include:

    • Clinical observations and body weight.

    • Clinical pathology (hematology and clinical chemistry).

    • Gross pathology and organ weights.

    • Histopathological examination of key tissues.

The following diagram illustrates a proposed experimental workflow for the comprehensive toxicological assessment of the metabolite.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Assessment cluster_invivo Tier 2: In Vivo Assessment start N-Desethyl-E-Clomiphene (Synthesized Material) genotox Genotoxicity Screening - Ames Test - In Vitro Micronucleus start->genotox cytotox Cytotoxicity Screening - Hepatocyte Viability (ATP, LDH) - High-Content Imaging (ROS, MitoTox) start->cytotox decision Positive findings or high exposure concern? genotox->decision cytotox->decision drf Dose Range-Finding Study (Rodent) decision->drf Yes report Comprehensive Toxicology Profile decision->report No (Profile based on in vitro data) repeat_dose Repeated-Dose Toxicity (e.g., 28-day Rat Study) drf->repeat_dose endpoints Endpoints: - Clinical Pathology - Histopathology - Toxicokinetics repeat_dose->endpoints endpoints->report

Sources

Exploratory

Detection Windows and Analytical Workflows for N-Desethyl-E-Clomiphene in Urine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacological Context Clomiphene citrate, a selective estrogen receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Context

Clomiphene citrate, a selective estrogen receptor modulator (SERM), is administered as a mixture of two geometric isomers: zuclomiphene (Z-clomiphene, ~38%) and enclomiphene (E-clomiphene, ~62%). In clinical pharmacokinetics and anti-doping analysis, distinguishing the metabolic fate of these isomers is critical.

While Z-clomiphene possesses an exceptionally long half-life that results in urinary detection windows spanning several months, E-clomiphene is cleared much more rapidly[1]. N-Desethyl-E-clomiphene is a primary Phase I metabolite of the E-isomer. Tracking the urinary excretion of this specific metabolite provides an accurate temporal biomarker to differentiate recent drug administration from the prolonged "tail-end" excretion of historical clomiphene use or low-dose food contamination[2].

Metabolic Pathways and CYP2D6 Dependence

The biotransformation of E-clomiphene is heavily reliant on the hepatic cytochrome P450 system. E-clomiphene undergoes N-deethylation to form N-desethyl-E-clomiphene, and hydroxylation to form 4-hydroxy-E-clomiphene. These intermediates can be further metabolized into 4-hydroxy-N-desethyl-E-clomiphene, a highly potent estrogen receptor antagonist[1].

Causality in Genetic Polymorphism: The reliance on CYP2D6 introduces significant inter-individual variability. Poor metabolizers (PMs) exhibit up to six times higher concentrations of parent E-clomiphene and N-desethylated metabolites, alongside substantially lower concentrations of hydroxylated metabolites, compared to extensive metabolizers (EMs)[1]. This genetic polymorphism must be accounted for when establishing detection windows, as it directly alters the urinary excretion profile and the ratio of detectable metabolites.

MetabolicPathway E_Clom E-Clomiphene (Enclomiphene) N_Des N-Desethyl-E-Clomiphene E_Clom->N_Des CYP3A4 / CYP2D6 (De-ethylation) OH_E_Clom 4-Hydroxy-E-Clomiphene E_Clom->OH_E_Clom CYP2D6 (Hydroxylation) OH_N_Des 4-Hydroxy-N-Desethyl- E-Clomiphene N_Des->OH_N_Des CYP2D6 (Hydroxylation) OH_E_Clom->OH_N_Des CYP3A4 / CYP2D6 (De-ethylation)

CYP450-dependent metabolic pathway of E-clomiphene to N-desethyl and hydroxylated metabolites.

Pharmacokinetics & Urinary Detection Windows

The detection window of a metabolite is a function of its elimination half-life, the sensitivity of the analytical method (Limit of Quantification, LOQ), and the individual's metabolic clearance rate.

N-Desethyl-E-clomiphene and its downstream active metabolites have relatively short elimination half-lives (15–37 hours) compared to Z-clomiphene[1]. Consequently, the urinary detection window for N-Desethyl-E-clomiphene is typically limited to 7 to 25 days post-administration, depending on the initial dose and instrument sensitivity. By contrast, Z-clomiphene metabolites can trigger positive analytical findings for up to 8 months.

Quantitative Pharmacokinetic Summary
Pharmacokinetic ParameterE-Clomiphene (Parent)N-Desethyl-E-ClomipheneZ-Clomiphene (Parent)
Primary Metabolic Pathway CYP2D6 (Hydroxylation)CYP2D6 / CYP3A4CYP3A4 / CYP3A5
Elimination Half-Life ~10.5 hours15 – 37 hours> 5 days
Urinary Detection Window 3 – 5 days7 – 25 daysUp to 8 months
Urine LC-MS/MS LOQ ~0.2 ng/mL~0.3 ng/mL~0.5 ng/mL

(Data synthesized from clinical pharmacokinetic models and anti-doping limits[3],[4],[1])

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify N-Desethyl-E-clomiphene and differentiate it from Z-isomer metabolites, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required[5]. The following step-by-step protocol is designed as a self-validating system to ensure robust isomer separation and minimize matrix effects.

Step-by-Step Workflow

Step 1: Sample Preparation & Internal Standardization

  • Action: Aliquot 2 mL of human urine. Spike the sample with a stable isotope-labeled internal standard (e.g., deuterated clomiphene-d5).

  • Causality: The internal standard co-elutes with the target analytes, dynamically correcting for matrix-induced ion suppression and variations in extraction recovery, ensuring quantitative trustworthiness.

Step 2: Enzymatic Hydrolysis

  • Action: Add β-glucuronidase (derived from E. coli) and incubate the buffered urine at 50°C for 1 hour.

  • Causality: Clomiphene metabolites are extensively conjugated as Phase II glucuronides in urine. Hydrolysis is mandatory to cleave these conjugates, yielding the free aglycones required for accurate quantification of total N-desethyl-E-clomiphene[5].

Step 3: Solid-Phase Extraction (SPE)

  • Action: Condition mixed-mode cation exchange (MCX) cartridges with methanol and water. Load the hydrolyzed urine. Wash with 0.1 M HCl and methanol, then elute with 5% ammonium hydroxide in methanol.

  • Causality: Clomiphene and its de-ethylated metabolites contain basic tertiary/secondary amines. The MCX cartridge retains these basic analytes via strong ionic interactions while acidic and neutral urinary interferences are washed away, drastically improving the signal-to-noise ratio.

Step 4: UHPLC Chromatographic Separation

  • Action: Reconstitute the eluate and inject onto a high-resolution C18 column (1.8 µm particle size). Utilize a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Causality: The hydrophobic retention of the C18 stationary phase is critical to baseline-separate the E- and Z-isomers. Failure to resolve these isomers leads to confounding data and false long-term detection reporting[4].

Step 5: System Suitability & Mass Spectrometry (QC Validation)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Before the batch, run a blank matrix, a Lower Limit of Quantification (LLOQ) sample, and a high QC sample.

  • Causality: This self-validating QC step ensures the instrument is free of carryover (blank), meets the strict sensitivity thresholds required for anti-doping (LLOQ), and maintains a linear dynamic range.

AnalyticalWorkflow Sample 1. Urine Aliquot & IS Addition (Corrects matrix effects) Hydrolysis 2. Enzymatic Hydrolysis (Cleaves glucuronide conjugates) Sample->Hydrolysis SPE 3. Mixed-Mode SPE (MCX) (Isolates basic amines) Hydrolysis->SPE LC 4. UHPLC C18 Separation (Resolves E/Z isomers) SPE->LC MS 5. ESI+ MRM Mass Spectrometry (Quantifies target ions) LC->MS QC 6. QC & Data Validation (Ensures system suitability) MS->QC

Self-validating LC-MS/MS workflow for the isolation and quantification of clomiphene isomers.

Data Interpretation & WADA Implications

In anti-doping analysis, the prolonged excretion of clomiphene has historically complicated result interpretation.6 highlights that clomiphene residues from contaminated poultry (eggs/meat) can cause adverse analytical findings[6].

After consuming clomiphene-treated eggs, (Z)-4-OH-CLO is the most abundant urinary metabolite, whereas direct human intake yields different primary metabolites[6]. Monitoring the rapid clearance of E-clomiphene metabolites, specifically N-desethyl-E-clomiphene, serves as a definitive temporal biomarker. The presence of N-desethyl-E-clomiphene strongly suggests recent administration (within 1-3 weeks), whereas the isolated presence of Z-clomiphene metabolites indicates historical use (months prior) or potential low-dose food contamination[2].

References

1.2 - NIH 2. 6 - WADA 3.3 - Researcher.life 4. 4 - Benchchem 5. 5 - Allied Academies 6. 1 - ResearchGate

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective LC-MS/MS Method Development for N-Desethyl-E-Clomiphene

Introduction & Scientific Context Clomiphene citrate is a Selective Estrogen Receptor Modulator (SERM) widely used for ovulation induction and, off-label, for the treatment of hypogonadism in males.[1] Commercially avail...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Clomiphene citrate is a Selective Estrogen Receptor Modulator (SERM) widely used for ovulation induction and, off-label, for the treatment of hypogonadism in males.[1] Commercially available clomiphene is a racemic mixture of two geometric isomers: Enclomiphene (E-isomer) and Zuclomiphene (Z-isomer) .[1]

These isomers exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] Enclomiphene is the potent estrogen antagonist responsible for the primary therapeutic effect (gonadotropin secretion), whereas Zuclomiphene is an estrogen agonist that accumulates in the body due to a longer half-life.

The Analytical Challenge: Metabolism of Clomiphene primarily occurs via the CYP2D6 pathway, yielding N-Desethylclomiphene .[1] Because the geometric configuration (E vs. Z) is preserved during this metabolic step, the plasma contains both N-Desethyl-E-Clomiphene and N-Desethyl-Z-Clomiphene .[1]

Standard non-stereoselective methods cannot distinguish between the active E-metabolite and the accumulating Z-metabolite.[1] This protocol details the development of a stereoselective LC-MS/MS method specifically designed to resolve and quantify N-Desethyl-E-Clomiphene , ensuring accurate correlation between metabolite exposure and therapeutic efficacy.[1]

Method Development Strategy

Chromatographic Separation (The "Why")

The separation of E and Z isomers is driven by their differential interaction with the stationary phase due to steric hindrance and polarity differences.[1]

  • Stationary Phase: A high-efficiency C18 column (sub-2-micron particle size) is selected.[1] The steric selectivity of polymeric C18 bonding is crucial for resolving geometric isomers.[1]

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is used to protonate the amine side chain, ensuring good peak shape and ionization efficiency in positive mode.

Mass Spectrometry Design
  • Ionization: Electrospray Ionization (ESI) in Positive mode.[1][2][3][4][5][6]

  • MRM Transitions:

    • Parent (Enclomiphene): The dominant fragment arises from the cleavage of the diethylaminoethyl ether side chain (

      
       100).[1]
      
    • Metabolite (N-Desethyl): The loss of an ethyl group changes the side chain to a monoethylaminoethyl group.[1] Consequently, the primary fragment shifts from

      
       100 to 
      
      
      
      72.[1]
Sample Preparation

Given the low concentrations of the metabolite relative to the parent drug, Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT).[1] LLE using tert-butyl methyl ether (TBME) provides superior cleanliness, reducing matrix effects (ion suppression) and improving signal-to-noise ratios at the Lower Limit of Quantitation (LLOQ).[1]

Experimental Protocol

Materials & Reagents[1][4][7]
  • Analytes: N-Desethyl-E-Clomiphene (Reference Standard), Enclomiphene Citrate.[1]

  • Internal Standard (IS): Enclomiphene-d4 or N-Desethyl-Enclomiphene-d4 (preferred).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), tert-Butyl Methyl Ether (TBME).[1]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1]

Sample Preparation Workflow

This protocol utilizes a liquid-liquid extraction to maximize recovery and extract purity.[1]

  • Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • Buffer: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.8). Note: Alkalinization suppresses ionization of the amine, driving the analyte into the organic phase.

  • Extraction: Add 1.5 mL of TBME.

  • Agitation: Shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and transfer to autosampler vials.[1]

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)Curve
0.0090%10%Initial
1.0090%10%Hold
6.0030%70%Linear
7.005%95%Wash
8.005%95%Hold
8.1090%10%Re-equilibrate
10.0090%10%End

Note: The shallow gradient between 1 and 6 minutes is critical for resolving the E and Z isomers of both the parent and the metabolite.

Mass Spectrometry:

  • Source: ESI Positive.[1][2][3][4][5][7]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C / 500°C (Sheath).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)
N-Desethyl-E-Clomiphene 378.2 72.1 35 50
N-Desethyl-E-Clomiphene (Qual)378.244.14550
Enclomiphene (Parent)406.2100.13020
Enclomiphene-d4 (IS)410.2104.13020

Visualizations

Metabolic Pathway & Mass Shift

This diagram illustrates the specific metabolic conversion targeted by this method.

Metabolism Parent Enclomiphene (E-Clomiphene) [M+H]+: 406.2 Enzyme CYP2D6 (Liver) Parent->Enzyme N-Dealkylation Metabolite N-Desethyl-E-Clomiphene (Active Metabolite) [M+H]+: 378.2 Enzyme->Metabolite - C2H4 (-28 Da) Fragment Diagnostic Fragment (Monoethylaminoethyl) m/z: 72.1 Metabolite->Fragment CID Fragmentation (MS/MS)

Caption: Biotransformation of Enclomiphene to N-Desethyl-E-Clomiphene via CYP2D6, highlighting the mass shift and diagnostic fragment generation.

Analytical Workflow

A self-validating workflow ensuring sample integrity and data quality.[1]

Workflow cluster_prep Sample Preparation (LLE) cluster_lcms LC-MS/MS Analysis Step1 Plasma + IS (Alkaline Buffer pH 9.8) Step2 Extract with TBME (10 min Vortex) Step1->Step2 Step3 Phase Separation (Freeze Aqueous Layer) Step2->Step3 Step4 Evaporate Organic Phase & Reconstitute Step3->Step4 LC UHPLC Separation (C18 Column, Gradient) Step4->LC MS MS/MS Detection (MRM: 378.2 -> 72.1) LC->MS Decision Isomer Resolution (Rs > 1.5?) MS->Decision Pass Quantify E-Isomer Decision->Pass Yes Fail Adjust Gradient/Temp Decision->Fail No

Caption: Step-by-step analytical workflow from plasma extraction to stereoselective quantification.

Validation Parameters (Acceptance Criteria)

To ensure the trustworthiness of the method, the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):

ParameterAcceptance Criteria
Linearity

(Weighted

)
Accuracy 85-115% of nominal (80-120% at LLOQ)
Precision (CV) < 15% (< 20% at LLOQ)
Selectivity No interfering peaks > 20% of LLOQ in blank plasma
Recovery > 80% (consistent across low, mid, high QC)
Matrix Effect 85-115% (IS normalized)
Isomer Resolution Valley-to-peak ratio < 10% between E and Z isomers

References

  • Mürdter, T. E., et al. (2011).[1][3] Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry.[1][3][4][7] Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8][9][10]

  • Ganchev, B., et al. (2021).[1][4] Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine.[1][4][6][10] Talanta.[1][4][10]

  • Vitoriano, B., & de la Torre, X. (2007).[1][5] Study of Clomiphene metabolism by LC/MS/MS. Recent Advances in Doping Analysis.[1][5]

  • Krishnan, V. S., & Darna, B. (2023).[1][2] An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science.[1][2]

Sources

Application

High-Selectivity Solid Phase Extraction (SPE) of N-Desethyl-E-Clomiphene from Human Plasma

Application Note & Protocol Guide Executive Summary Analyte: N-Desethyl-E-Clomiphene (Active metabolite of Enclomiphene). Matrix: Human Plasma / Serum.[1] Technique: Mixed-Mode Cation Exchange (MCX) Solid Phase Extractio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Analyte: N-Desethyl-E-Clomiphene (Active metabolite of Enclomiphene). Matrix: Human Plasma / Serum.[1] Technique: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Application: Bioequivalence studies, Anti-doping control (WADA), and Therapeutic Drug Monitoring (TDM).

This guide details a robust extraction protocol for N-Desethyl-E-Clomiphene , the primary active metabolite of the ovulation inducer and SERM (Selective Estrogen Receptor Modulator) Clomiphene. While Clomiphene is administered as a racemic mixture of Zuclomiphene (Z-isomer) and Enclomiphene (E-isomer), the E-isomer (Enclomiphene) and its metabolites are pharmacologically distinct as potent estrogen antagonists.

Critical Challenge: The extraction method must be non-selective regarding isomers (recovering both E and Z forms) while removing plasma phospholipids that cause ion suppression in LC-MS/MS. Isomeric separation is achieved strictly during the chromatographic phase, not the extraction phase.

Physicochemical Profile & Mechanism

Understanding the analyte's chemistry is the foundation of this protocol.

PropertyValue / CharacteristicImplication for SPE
Molecular Formula C₂₄H₂₄ClNOPrecursor Ion [M+H]⁺: 378.2 m/z
pKa (Base) ~9.2 (Secondary Amine)Positively charged at pH < 7. Ideal for Cation Exchange .
LogP ~5.8 (Highly Lipophilic)Strong hydrophobic retention; requires aggressive organic wash steps.
Isomerism E (Trans) vs. Z (Cis)Light Sensitive. Risk of photo-isomerization during processing.
The Extraction Logic (Mixed-Mode Cation Exchange)

We utilize a Mixed-Mode Polymeric Sorbent (MCX) . This sorbent contains both reverse-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functionalities.

  • Retention: Acidifying the plasma (pH < 3) ensures the amine group on N-Desethyl-E-Clomiphene is fully protonated (

    
    ). It binds to the sorbent via ionic interaction .
    
  • Interference Removal: Because the analyte is "locked" by charge, we can use 100% methanol as a wash solvent. This removes neutral lipids and hydrophobic matrix components that would otherwise elute with the drug.

  • Elution: We release the analyte by neutralizing the charge (pH > 11) and using an organic solvent to break the hydrophobic bond.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample pretreatment to LC-MS injection.

SPE_Workflow cluster_SPE SPE Cartridge (MCX 30mg) Start Plasma Sample (200 µL) PreTreat Pre-treatment Add 200 µL 4% H3PO4 (Acidify to pH ~2-3) Start->PreTreat Condition Conditioning 1. MeOH (1 mL) 2. Water (1 mL) Load Load Sample Flow rate: < 1 mL/min Condition->Load Wash1 Wash 1 (Aqueous) 2% Formic Acid in H2O (Removes proteins/salts) Load->Wash1 Wash2 Wash 2 (Organic) 100% Methanol (CRITICAL: Removes neutral lipids) Wash1->Wash2 Elute Elution 5% NH4OH in 90:10 ACN:MeOH (Neutralize & Release) Wash2->Elute Evap Evaporation N2 stream @ 40°C *Amber vials (Light protection)* Elute->Evap Recon Reconstitution Mobile Phase Initial Conditions Evap->Recon LCMS LC-MS/MS Analysis Separation of E/Z Isomers Recon->LCMS

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of phospholipid interferences.

Detailed Protocol

Reagents & Materials
  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or Strata-X-C (30 mg/1 mL).

  • Reagents: Phosphoric Acid (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Formic Acid, Methanol (LC-MS grade), Acetonitrile (LC-MS grade).
  • Internal Standard (IS): Clomiphene-D5 or N-Desethylclomiphene-D5 (if available).

Step-by-Step Procedure

Step 1: Sample Pre-treatment [2]

  • Aliquot 200 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4%

    
      in water.
    
  • Why: This acidifies the plasma to pH ~2.0, disrupting protein binding and ensuring the N-desethyl metabolite is fully ionized (

    
     charge) to bind to the cation exchange sorbent.
    
  • Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any gross precipitates.

Step 2: Conditioning & Equilibration [2]

  • Condition: Add 1 mL Methanol . (Activates hydrophobic pores).

  • Equilibrate: Add 1 mL Water (or 0.1% Formic acid).

  • Note: Do not let the cartridge dry out after this step.[2][3]

Step 3: Loading

  • Load the pre-treated supernatant (~400 µL) onto the cartridge.

  • Flow Rate: Low (~1 mL/min). Allow sufficient time for the ionic interaction to occur.

Step 4: Washing (The "Cleanup" Phase)

  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid in water.

    • Purpose: Removes salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic): Add 1 mL 100% Methanol .

    • Purpose: This is the critical step. Because the analyte is ionically bound, methanol will not elute it. However, methanol will strip away neutral lipids, fats, and other hydrophobic matrix components that cause signal suppression.

Step 5: Elution

  • Eluent: Prepare fresh 5%

    
     in Acetonitrile/Methanol (90:10) .
    
  • Apply 2 x 250 µL of Eluent.

  • Mechanism:[2] The ammonia raises the pH > 11, neutralizing the ammonium ion on the drug (

    
    ). The analyte loses its charge and releases from the sorbent, dissolving into the organic solvent.
    

Step 6: Post-Elution Processing

  • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C .

  • CRITICAL: Perform this step in low light or using amber vials. Clomiphene metabolites can undergo photo-isomerization (E

    
     Z) under intense light.
    
  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (50:50).

Chromatographic Separation (LC-MS/MS)

SPE cleans the sample, but LC separates the isomers . N-Desethyl-E-Clomiphene must be chromatographically resolved from N-Desethyl-Z-Clomiphene.

ParameterCondition
Column Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Isomer Separation Phenyl-hexyl phases often provide better selectivity for geometric isomers (E/Z) due to pi-pi interactions.

MS/MS Transitions (ESI Positive):

  • Precursor: 378.2 m/z

    
    
    
  • Product (Quantifier): 72.1 m/z (Diethylamine fragment modified) or specific backbone fragment.

  • Note: The parent Clomiphene transition is typically 406

    
     100.[4][5] The N-desethyl metabolite loses the ethyl chain, altering the fragment mass.
    

Validation & Troubleshooting (Expert Insights)

Self-Validating the Protocol

To ensure the method is working, run a "Breakthrough Test" :

  • Spike plasma at high concentration.

  • Collect the "Load" waste and "Wash" waste separately.

  • Analyze waste fractions on LC-MS.

  • Result: If analyte is found in the Load waste, the pH was not acidic enough (analyte not charged). If analyte is found in Wash 2 (MeOH), the sorbent lacks sufficient cation-exchange capacity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery (< 60%) Incomplete ElutionIncrease

concentration to 5-10% to ensure full neutralization of the amine.
E/Z Isomer Merging LC Method DriftThe SPE cannot fix this. Lower the LC gradient slope or switch to a Phenyl-Hexyl column.
High Matrix Effect Phospholipids remainingEnsure "Wash 2" is 100% MeOH. Do not dilute the wash solvent.
Variable Quantitation Photo-isomerizationUse amber glassware throughout. Avoid direct sunlight during evaporation.

Mechanism of Interaction Diagram

Interaction_Mechanism cluster_sorbent MCX Sorbent Surface Sorbent Sulfonic Acid Group (SO3-) Hydrophobic Polymeric Backbone (Hydrophobic) Analyte N-Desethyl-E-Clomiphene (Protonated Amine NH+) Analyte->Sorbent Ionic Bond (Strong Retention) Analyte->Hydrophobic Van der Waals Matrix Neutral Lipids Matrix->Hydrophobic Hydrophobic Interaction Wash 100% MeOH Wash Wash->Analyte Analyte Retained (Ionic Lock) Wash->Matrix Elutes Matrix

Caption: Mechanism of Mixed-Mode SPE. The ionic lock allows aggressive organic washing to remove neutral lipids.

References

  • Mazzarino, M., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A.

  • World Anti-Doping Agency (WADA). (2023). Prohibited List & Technical Documents for Clomiphene Detection.

  • Gaikwad, J., et al. (2016). Enantioselective separation of Clomiphene isomers. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025).[1] General Protocols for Cation Exchange SPE of Basic Drugs.

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.

Sources

Method

chromatographic separation of E and Z clomiphene metabolites

Application Note: Stereoselective Chromatographic Profiling of Clomiphene E/Z Isomers and Phase I Metabolites Abstract This technical guide details a validated protocol for the simultaneous separation and quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Chromatographic Profiling of Clomiphene E/Z Isomers and Phase I Metabolites

Abstract This technical guide details a validated protocol for the simultaneous separation and quantification of (E)-enclomiphene, (Z)-zuclomiphene, and their major Phase I metabolites (N-desethyl, 4-hydroxy, and 4-hydroxy-N-desethyl analogs) in biological matrices. Unlike standard achiral methods, this workflow addresses the critical pharmacokinetic divergence between the isomers—where the Z-isomer accumulates due to slower elimination—and mitigates the risk of ex vivo isomerization during analysis.

Introduction & Scientific Rationale

Clomiphene citrate is a mixture of two geometric isomers with distinct pharmacological profiles:

  • Enclomiphene (E-isomer, Trans): Potent estrogen receptor antagonist; the primary driver for ovulation induction and testosterone restoration. It has a shorter half-life.

  • Zuclomiphene (Z-isomer, Cis): Estrogen receptor agonist; accumulates in plasma due to a longer half-life (>30 days), potentially contributing to side effects.

The Analytical Challenge: Standard LC methods often fail to resolve the metabolites of these isomers, particularly the active metabolite (E)-4-hydroxy-N-desethylclomiphene , from its inactive Z-counterpart. Furthermore, the geometric isomers are susceptible to photo-isomerization (E


 Z conversion) under standard laboratory lighting, compromising data integrity.

This protocol utilizes Reverse-Phase LC-MS/MS with a specific C18 stationary phase architecture that maximizes shape selectivity, essential for resolving geometric isomers without expensive chiral columns.

Metabolic Pathway & Analytical Targets

The following diagram illustrates the parallel metabolic pathways. Note that CYP2D6-mediated hydroxylation and CYP3A4-mediated N-deethylation preserve the geometric configuration (E/Z), making chromatographic resolution essential.

ClomipheneMetabolism cluster_parent Parent Drug (Mixture) cluster_metabolites Phase I Metabolites (Retain E/Z Config) Clom Clomiphene (E/Z Mixture) Desethyl N-desethylclomiphene (Active) Clom->Desethyl CYP3A4 (N-deethylation) Hydroxy 4-hydroxyclomiphene (Active) Clom->Hydroxy CYP2D6 (4-hydroxylation) HydroxyDes 4-hydroxy-N-desethylclomiphene (Most Potent) Desethyl->HydroxyDes CYP2D6 Hydroxy->HydroxyDes CYP3A4 Note CRITICAL: E and Z isomers metabolize in parallel. Separation required for all 4 nodes.

Figure 1: Parallel metabolic pathways of Clomiphene. The geometric configuration (E vs. Z) is generally conserved, necessitating a method that separates 8 distinct species (Parent E/Z, Desethyl E/Z, Hydroxy E/Z, Hydroxy-Desethyl E/Z).

Protocol 1: Light-Protected Sample Preparation

Objective: Extract analytes from plasma while preventing photo-isomerization. Matrix: Human Plasma / Serum.[1] Method: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

Reagents:

  • IS Working Solution: Glipizide or d5-Clomiphene (100 ng/mL in Methanol).

  • Extraction Solvent: MTBE (HPLC Grade).

  • Buffer: 5% Phosphoric Acid (aq).

Step-by-Step Workflow:

  • Environment Setup: Perform all steps under yellow sodium light or low-intensity incandescent light. Wrap all clear glassware in aluminum foil.

  • Aliquot: Transfer 300 µL of plasma into a 2.0 mL amber polypropylene tube.

  • Internal Standard: Add 30 µL of IS Working Solution. Vortex briefly (5 sec).

  • Acidification: Add 300 µL of 5% Phosphoric Acid.

    • Why? Acidification breaks protein binding and ensures the amine drugs are in a consistent ionic state before organic partitioning, although for LLE of basic drugs, alkaline pH is usually preferred to neutralize the amine.

    • Correction/Refinement: For MTBE extraction of basic amines like Clomiphene (pKa ~9), we must adjust pH to >10. Replace Phosphoric Acid with 0.1 M Sodium Carbonate (pH ~10).

    • Revised Step 4: Add 300 µL 0.1 M Sodium Carbonate . Vortex for 10 sec.

  • Extraction: Add 1.5 mL MTBE .

  • Agitation: Shake on a reciprocating shaker for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the organic (top) layer to a clean amber glass vial.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 A:B). Vortex 1 min. Transfer to autosampler vials with limited volume inserts.

Protocol 2: LC-MS/MS Separation Conditions

Chromatographic Strategy: Separation of E/Z isomers relies on the difference in their 3D interaction with the C18 chains. The Z-isomer (cis) is generally more polar and sterically compact than the E-isomer (trans), leading to earlier elution on standard C18 phases.

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Table 1: LC Parameters

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Hybrid particles offer high pH stability and excellent peak shape for basic amines.
Column Temp 45°CElevated temp improves mass transfer and sharpens peaks.
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in WaterBuffer stabilizes ionization; FA provides protons.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks for these isomers than Methanol.
Flow Rate 0.35 mL/minOptimal linear velocity for 1.7 µm particles.
Injection Vol 5 - 10 µLDependent on sensitivity requirements.

Gradient Program:

  • 0.0 min: 30% B

  • 1.0 min: 30% B (Isocratic hold to focus analytes)

  • 8.0 min: 90% B (Linear ramp)

  • 9.0 min: 90% B (Wash)

  • 9.1 min: 30% B (Re-equilibration)

  • 12.0 min: Stop

Table 2: MS/MS Source & MRM Parameters (ESI Positive)

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Retention Order (Approx)
Zuclomiphene (Z) 406.2100.140301st (cis)
Enclomiphene (E) 406.2100.140302nd (trans)
N-desethyl (Z) 378.272.142281st
N-desethyl (E) 378.272.142282nd
4-Hydroxy (Z) 422.2100.145321st
4-Hydroxy (E) 422.2100.145322nd
4-OH-N-desethyl (Z) 394.272.145351st
4-OH-N-desethyl (E) 394.272.145352nd

Note: The product ion m/z 100.1 corresponds to the diethylamine side chain


. For desethyl metabolites, the side chain loses an ethyl group, shifting the fragment to m/z 72.1 

.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (300 µL) PreTreat Pre-treatment Add IS + 0.1M Na2CO3 Sample->PreTreat Extract LLE (MTBE) Protect from Light PreTreat->Extract LC UHPLC Separation BEH C18, Gradient Elution Extract->LC Dry & Reconstitute MS MS/MS Detection MRM Mode (ESI+) LC->MS Data Data Analysis Z (cis) elutes before E (trans) MS->Data

Figure 2: Step-by-step analytical workflow ensuring isomer stability and separation.

Data Analysis & Quality Control

Acceptance Criteria:

  • Resolution (

    
    ):  The valley between E and Z isomers must be 
    
    
    
    of the peak height of the minor isomer.
    
    
    is ideal.
  • Retention Time: Z-isomers typically elute 0.5 – 1.5 minutes before E-isomers on C18 columns. Use certified reference standards to confirm.

  • Linearity:

    
     over the range of 0.5 – 200 ng/mL.
    

Troubleshooting:

  • Peak Tailing: Clomiphene is a strong base. If tailing occurs, increase Ammonium Formate concentration to 5-10 mM to mask silanols.

  • Isomer Merging: If E/Z peaks merge, lower the slope of the gradient (e.g., increase gradient time from 8 min to 12 min) or lower the column temperature to 35°C.

References

  • Gundavidnal, R. et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry.[2] Journal of Chromatography B. Link

  • Jangid, A. G. et al. (2011).[3] A simple and selective method for estimation of zuclomifene and enclomifene in human plasma.[3][2][4] Analytical Chemistry: An Indian Journal.[3] Link

  • BenchChem Technical Support. (2025). Application Note: HPLC for the Separation of Zuclomiphene and Enclomiphene Isomers.[5][3][2][6]Link

  • Mazzarino, M. et al. (2007). Study of Clomiphene metabolism by LC/MS/MS: enclomiphene and zuclomiphene.[7][8] Recent Advances in Doping Analysis.[7] Link

Sources

Application

Application Note &amp; Protocol: In Vitro Microsomal Stability Assay for N-Desethyl-E-Clomiphene

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for conducting an in vitro microsomal stability assay for N-Desethyl-E-Clomiphene, a significant metabolite of the selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for conducting an in vitro microsomal stability assay for N-Desethyl-E-Clomiphene, a significant metabolite of the selective estrogen receptor modulator, clomiphene. The protocol herein is designed for researchers, scientists, and drug development professionals to assess the metabolic fate of this compound, a critical step in understanding its pharmacokinetic profile and potential for drug-drug interactions. By detailing the experimental workflow, from reagent preparation to data analysis, and grounding the methodology in established scientific principles, this guide aims to ensure the generation of robust and reliable data.

Introduction: The Imperative of Metabolic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the prediction of its behavior in the human body. A key determinant of a drug's pharmacokinetic profile—and thus its efficacy and safety—is its metabolic stability. The in vitro microsomal stability assay is a cornerstone of early drug discovery, offering a reliable and high-throughput method to evaluate a compound's susceptibility to metabolism by hepatic enzymes.[1][2][3]

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][3][4] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[4][5] By incubating a test compound with liver microsomes and a necessary cofactor such as NADPH, we can simulate the initial stages of hepatic clearance.[1][4] The rate at which the compound is depleted over time provides a measure of its intrinsic clearance (CLint), a crucial parameter for predicting in vivo hepatic clearance.[2][5]

This application note focuses on N-Desethyl-E-Clomiphene, a metabolite of clomiphene. Clomiphene is a complex drug, administered as a mixture of (E)- and (Z)-isomers, each with distinct pharmacological properties.[6] Its metabolism is intricate, involving multiple CYP enzymes, primarily CYP2D6 and CYP3A4, and leads to the formation of various metabolites through processes like N-dealkylation and hydroxylation.[7][8][9] Understanding the metabolic stability of N-Desethyl-E-Clomiphene is therefore not only important for characterizing the overall disposition of clomiphene but also for identifying potential drug-drug interactions, as co-administered drugs could inhibit or induce the same metabolic pathways.[8][10]

Experimental Design & Rationale

A robust microsomal stability assay is a self-validating system. This is achieved through the inclusion of appropriate controls and a clear understanding of the variables that can influence the results.

Key Assay Components & Their Roles
ComponentRationale
Liver Microsomes The source of metabolic enzymes (e.g., human, rat, mouse). Pooled from multiple donors to average out inter-individual variability.[4]
Test Compound N-Desethyl-E-Clomiphene. A stock solution in an organic solvent (e.g., DMSO, acetonitrile) is prepared and diluted to the final working concentration.
Phosphate Buffer Maintains a physiological pH (typically 7.4) for optimal enzyme activity.[1]
NADPH Regenerating System NADPH is a crucial cofactor for CYP enzymes.[1][3] A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a sustained supply of NADPH throughout the incubation period.[11]
Control Compounds Compounds with known metabolic fates (low, medium, and high clearance) are included to validate the assay's performance.[1]
Quenching Solution A cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard is used to stop the enzymatic reaction by precipitating proteins.[2][12]
Internal Standard (IS) A compound with similar analytical properties to the analyte but a different mass, added at a known concentration to correct for variations in sample processing and instrument response.
Experimental Workflow Diagram

The overall workflow of the in vitro microsomal stability assay is depicted below.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Microsomes - Buffer (pH 7.4) - NADPH System - Test Compound Stock pre_incubation Pre-incubate Microsomes and Test Compound at 37°C reagents->pre_incubation controls Prepare Controls: - Positive Controls - Negative Control (-NADPH) controls->pre_incubation initiate Initiate Reaction (Add NADPH System) pre_incubation->initiate Start Timer sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms depletion_curve Plot % Remaining vs. Time lcms->depletion_curve calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) depletion_curve->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

Detailed Experimental Protocol

This protocol is a template and may require optimization based on the specific properties of the test compound and the analytical method used.

Materials and Reagents
  • Human Liver Microsomes (pooled): Store at -80°C.

  • N-Desethyl-E-Clomiphene: Purity >95%.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2 in deionized water.

  • NADPH Regenerating System Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

  • Control Compounds: e.g., Verapamil (high clearance), Propranolol (intermediate clearance), Warfarin (low clearance).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Dimethyl Sulfoxide (DMSO): HPLC grade.

  • Internal Standard (IS): e.g., a structurally similar compound not found in the matrix.

  • 96-well plates: for incubation and sample collection.

  • LC-MS/MS system.

Stock and Working Solutions
  • Test Compound Stock (10 mM): Dissolve N-Desethyl-E-Clomiphene in DMSO.

  • Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution in ACN.

  • Internal Standard Stock (1 mg/mL): Dissolve the IS in ACN or MeOH.

  • Quenching Solution (with IS): Dilute the IS stock in cold ACN to a final concentration of 100 ng/mL.

Incubation Procedure

The final incubation volume is 200 µL. The final concentration of the test compound is 1 µM, and the final microsomal protein concentration is 0.5 mg/mL.

  • Prepare Microsomal Dilution: On ice, thaw the human liver microsomes. Dilute the microsomes to a concentration of 0.526 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Set up Incubation Plate: In a 96-well plate, add 190 µL of the diluted microsomal solution to each well.

  • Add Test Compound: Add 2 µL of the 100 µM intermediate spiking solution to the wells. This results in a final test compound concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system (a mixture of Solution A and B as per manufacturer's instructions) to each well. For the negative control (-NADPH), add 10 µL of phosphate buffer instead.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a new 96-well plate containing 150 µL of the cold quenching solution with IS. The 0-minute time point should be taken immediately after the addition of the NADPH system.

  • Protein Precipitation: After the final time point, seal the collection plate and vortex for 2 minutes. Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of N-Desethyl-E-Clomiphene can be achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[13]

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Desethyl-E-Clomiphene and the internal standard need to be determined and optimized. For N-dealkyl-hydroxy-clomiphene metabolites, a precursor ion of m/z 395.3 has been reported.[13]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.[2]

  • Quantification: For each time point, calculate the peak area ratio of the analyte to the internal standard.

  • Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at time zero.

  • Plotting: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Calculating the Rate Constant (k): The slope of the linear regression of the ln(% remaining) vs. time plot is equal to the negative of the elimination rate constant (-k).

  • Calculating Half-Life (t½):

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Presentation of Results
ParameterN-Desethyl-E-ClomipheneVerapamil (High CL)Propranolol (Mid CL)Warfarin (Low CL)
t½ (min) Calculated Value< 1010 - 30> 30
CLint (µL/min/mg) Calculated Value> 7023 - 70< 23
% Remaining at 60 min Calculated Value< 20%20 - 80%> 80%

Note: The classification boundaries for CLint are species and laboratory-dependent and should be established based on a set of well-characterized compounds.

Interpretation of Data
  • High CLint: Suggests that the compound is rapidly metabolized by liver microsomes and is likely to have a high in vivo hepatic clearance.

  • Low CLint: Indicates that the compound is metabolically stable and may be cleared by other mechanisms (e.g., renal excretion) or have a longer in vivo half-life.

  • -NADPH Control: A significant decrease in the compound concentration in the absence of NADPH suggests chemical instability or metabolism by non-NADPH-dependent enzymes.

Conclusion

The in vitro microsomal stability assay is an indispensable tool in modern drug discovery. For a compound like N-Desethyl-E-Clomiphene, whose parent drug has a complex metabolic profile, this assay provides critical insights into its metabolic fate. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can generate high-quality, reproducible data to guide further drug development decisions. This information is crucial for building a comprehensive understanding of the compound's pharmacokinetics and for anticipating potential clinical outcomes. The principles and methodologies described are in line with industry best practices and regulatory expectations.[10][14][15][16]

References

  • Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies - PubMed. (2013, June 15). [Link]

  • Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed. (2005, September 15). [Link]

  • Study of Clomiphene metabolism by LC/MS/MS. In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln 2007. [Link]

  • Clomifene - Wikipedia. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC - Science Alert. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (2017, October 25). [Link]

  • Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (15). [Link]

  • Guidance for Industry - Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. [Link]

  • (PDF) Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - ResearchGate. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites - PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (2019, November 24). [Link]

  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - Semantic Scholar. (2022, November 25). [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regulations.gov. [Link]

  • Mass spectrometric analyses of urinary clomiphene and toremifene metabolites in doping control by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF) - Analytical Methods (RSC Publishing). [Link]

  • Exploring the mechanism of clomiphene citrate to improve ovulation disorder in PCOS rats based on follicular fluid metabolomics - PubMed. (2023, October 10). [Link]

  • Human metabolism of (E)- and (Z)-clomiphene. Respective metabolic steps... | Download Scientific Diagram - ResearchGate. [Link]

  • Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using. (2022, March 1). [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. [Link]

  • Microsomal Stability Assay - MTTlab. [Link]

  • Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry | Request PDF - ResearchGate. [Link]

  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - PMC. [Link]

  • Metabolism of clomiphene in the rat | PDF or Rental. [Link]

Sources

Method

Application Note: Quantification of N-Desethyl-E-Clomiphene in Human Dried Blood Spots using LC-MS/MS

Abstract This application note details a robust and validated method for the quantitative analysis of N-Desethyl-E-Clomiphene, a primary metabolite of Clomiphene, from human dried blood spots (DBS). The protocol employs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated method for the quantitative analysis of N-Desethyl-E-Clomiphene, a primary metabolite of Clomiphene, from human dried blood spots (DBS). The protocol employs a straightforward protein precipitation extraction technique followed by highly sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials where minimally invasive sampling is advantageous. The use of DBS offers significant benefits, including reduced sample volume, simplified collection and storage, and enhanced analyte stability.[1][2]

Introduction: The Rationale for N-Desethyl-E-Clomiphene Monitoring in DBS

Clomiphene is a selective estrogen receptor modulator (SERM) widely prescribed for ovulation induction.[3][4] Its therapeutic and potential off-label use necessitates reliable monitoring of its metabolic fate. N-Desethyl-E-Clomiphene is a significant metabolite of Clomiphene, and its quantification provides crucial insights into the parent drug's pharmacokinetics.[3][5]

Dried blood spot (DBS) sampling has emerged as a powerful alternative to traditional venous blood collection for therapeutic drug monitoring.[6][7][8][9] The key advantages of DBS include:

  • Minimally Invasive: Capillary blood is obtained via a simple finger or heel prick, enhancing patient comfort and compliance.[1][10]

  • Small Sample Volume: Requiring only a few microliters of blood, DBS is ideal for pediatric and geriatric populations, or for studies requiring frequent sampling.[1]

  • Convenient Storage and Transport: DBS cards can be shipped and stored at ambient temperature, significantly reducing logistical costs associated with cold-chain transport.[11]

  • Improved Analyte Stability: The dried matrix can enhance the stability of many analytes compared to liquid blood or plasma.[1]

This application note provides a comprehensive, field-proven protocol for the sample preparation and LC-MS/MS analysis of N-Desethyl-E-Clomiphene in DBS, grounded in established bioanalytical method validation principles.[6][7][9]

Materials and Reagents

Chemicals and Solvents
  • N-Desethyl-E-Clomiphene reference standard

  • N-Desethyl-E-Clomiphene-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human whole blood (K2-EDTA) for calibration standards and quality controls

Consumables and Equipment
  • DBS collection cards (e.g., Whatman 903 or Ahlstrom 226)[12]

  • Manual or automated DBS puncher (e.g., 3 mm diameter)

  • 96-well microtiter plates

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Detailed Experimental Protocol

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desethyl-E-Clomiphene and its deuterated internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the N-Desethyl-E-Clomiphene stock solution in methanol to create working solutions for spiking into whole blood.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards and QCs: Spike the working solutions into blank human whole blood to prepare a calibration curve (e.g., 1-500 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

Dried Blood Spot Sample Preparation

The core of a reliable DBS assay lies in a reproducible and efficient extraction protocol. The following method is optimized for high recovery and minimal matrix effects.

  • Spotting: Pipette 20 µL of each calibration standard, QC, and patient whole blood sample onto the DBS cards.

  • Drying: Allow the spots to dry completely at ambient temperature for a minimum of 3 hours. Proper drying is critical for accurate analysis.

  • Punching: Using a 3 mm puncher, excise a disc from the center of each dried blood spot and place it into a well of a 96-well plate. For automated systems, various robotic punchers are available.[13]

  • Extraction:

    • Add 100 µL of the internal standard working solution (100 ng/mL in acetonitrile with 0.1% formic acid) to each well. The use of an organic solvent like acetonitrile facilitates protein precipitation, effectively releasing the analyte from the blood matrix.[12] Formic acid is added to improve the ionization efficiency of the analyte in the subsequent MS analysis.

    • Seal the plate and vortex for 15 minutes to ensure complete extraction of the analyte from the paper matrix. Sonication can also be employed to enhance recovery.[14]

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins and paper debris.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Workflow Diagram

DBS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction spot 1. Spot 20 µL Blood dry 2. Dry at Room Temp (≥3h) spot->dry punch 3. Punch 3mm Disc dry->punch add_is 4. Add 100 µL IS in ACN punch->add_is vortex 5. Vortex 15 min add_is->vortex centrifuge 6. Centrifuge 10 min vortex->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for N-Desethyl-E-Clomiphene extraction from DBS.

LC-MS/MS Analytical Method

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the separation and detection of N-Desethyl-E-Clomiphene.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
N-Desethyl-E-Clomiphene Transition To be determined empirically (e.g., m/z 378.2 → 100.1)
IS Transition To be determined empirically (e.g., m/z 382.2 → 100.1)
Collision Energy To be optimized for each transition
Source Temperature To be optimized (e.g., 450°C)

Note: The exact MRM transitions and collision energies should be optimized in the laboratory by infusing the pure analyte and internal standard solutions.

Method Validation

A comprehensive validation of the bioanalytical method must be performed to ensure its reliability, reproducibility, and accuracy for its intended purpose.[6][7][8][9] Key validation parameters for DBS assays include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability of the measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[14]

  • Stability: Analyte stability in blood on the DBS card under various storage conditions (e.g., room temperature, -20°C, -80°C).[15]

  • Hematocrit Effect: The influence of different hematocrit levels on spot size, and consequently, on the accuracy of the quantification.[1][16] This is a critical parameter specific to DBS analysis.

Conclusion

This application note provides a detailed protocol for the sample preparation and LC-MS/MS quantification of N-Desethyl-E-Clomiphene in human dried blood spots. The method is simple, robust, and suitable for high-throughput analysis in a research or clinical setting. The adoption of DBS sampling for monitoring N-Desethyl-E-Clomiphene offers significant logistical and ethical advantages, facilitating more convenient and patient-centric study designs.

References

  • Capiau, S., Veenhof, H., Koster, R. A., et al. (2019). Development and Validation of Dried Blood Spot-Based Methods for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 41(4), 409-430. [Link]

  • Official International Association for Therapeutic Drug Monitoring and Clinical Toxicology Guideline: Development and Validation of Dried Blood Spot–Based Methods. (n.d.). Bioanalysis Zone. [Link]

  • Capiau, S., Veenhof, H., Koster, R., et al. (2019). Development and Validation of Dried Blood Spot-based Methods for Therapeutic Drug Monitoring. University of Groningen Research Portal. [Link]

  • J, A., P, V., D, R., & S, S. (2022). Dried spot sample and its drug detection using LC-MS/MS: Trends and advances in matrix collection and bioanalytics. Journal of Applied Pharmaceutical Science, 12(06), 001-011. [Link]

  • Capiau, S., Veenhof, H., Koster, R. A., et al. (2019). Official International Association for Therapeutic Drug Monitoring and Clinical Toxicology Guideline: Development and Validation of Dried Blood Spot-Based Methods for Therapeutic Drug Monitoring. Maastricht University. [Link]

  • de Boer, T., van der Laan, J. W., & Meesters, R. J. (2015). Therapeutic Drug Monitoring by Dried Blood Spot: Progress to Date and Future Directions. Clinical Pharmacokinetics, 54(2), 145-156. [Link]

  • Dried Blood Spots in drug development. (n.d.). Eurofins. [Link]

  • Gambelunghe, C., Sommavilla, M., & Rossi, R. (2014). Dried Blood Spot Analysis as an Emerging Technology for Application in Forensic Toxicology. Office of Justice Programs. [Link]

  • Gautam, A., Kumar, S., Singh, A., et al. (2014). Excretion study of Clomiphene and its correlation with unusual findings in the routine doping control samples. Recent Advances in Doping Analysis, (22). [Link]

  • Wieling, J. (2009). Dried Blood Spot Methods in Therapeutic Drug Monitoring: Methods, Assays, and Pitfalls. Therapeutic Drug Monitoring, 31(3), 327-336. [Link]

  • Verheul, H. M., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2014). Use of dried blood spots for the determination of serum concentrations of tamoxifen and endoxifen. Analytical and Bioanalytical Chemistry, 406(14), 3379-3387. [Link]

  • Antari, A. S., Ketha, H., & Sari, Y. (2021). Analysis of tamoxifen and its metabolites in dried blood spot and volumetric absorptive microsampling: comparison and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 206, 114380. [Link]

  • Koster, R. A., Alffenaar, J. W., Greijdanus, B., & Touw, D. J. (2015). Determination of tamoxifen and endoxifen in dried blood spots using LC-MS/MS and the effect of coated DBS cards on recovery. Bioanalysis, 7(10), 1225-1235. [Link]

  • Taylor, L., Parra, N. P., & McIntyre, D. (2013). Automated On-Line Extraction and Analysis of Dried Blood Spot Cards. American Laboratory. [Link]

  • Ventura, R., & Jiménez, C. (2007). Study of Clomiphene metabolism by LC/MS/MS. Recent Advances in Doping Analysis, (15). [Link]

  • Euler, L., Gillard, N., Delahaut, P., et al. (2022). Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using HPLC-MS/MS. Analytica Chimica Acta, 1202, 339661. [Link]

  • Ruenitz, P. C., Arrendale, R. F., & Schmidt, W. F. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2115-2122. [Link]

  • Kumar, N., Bojja, S., & G, R. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 173-181. [Link]

  • Ganchev, B., Kappenstein, O., & Thevis, M. (2020). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • Spooner, N. (2009). Bioanalysis Using Dried Blood Spots: The Biggest Advancement in Bioanalysis Since LC–MS-MS? LCGC International, 22(2). [Link]

  • Gkaitatzi, C., Samanidou, V., & Raikos, N. (2024). Detection of 26 Drugs of Abuse and Metabolites in Quantitative Dried Blood Spots by Liquid Chromatography–Mass Spectrometry. Molecules, 29(5), 975. [Link]

  • Wiseman, J. M., Ifa, D. R., Song, Q., & Cooks, R. G. (2008). Analysis of Dried Blood Spots Using DESI Mass Spectrometry. Analytical Chemistry, 80(5), 1288-1295. [Link]

  • Wiseman, J. M., Ifa, D. R., Song, Q., & Cooks, R. G. (2015). Analysis of Dried Blood Spots Using DESI Mass Spectrometry. ResearchGate. [Link]

  • Pitt, J. J. (2020). Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders. Metabolites, 10(4), 131. [Link]

Sources

Application

Application Note: Advanced LC-MS/MS Quantification of N-Desethyl-E-Clomiphene in Wastewater

Introduction & Environmental Rationale Wastewater-based epidemiology (WBE) has evolved into a robust, non-invasive strategy for tracking community-level consumption of pharmaceuticals and illicit substances[1]. Clomiphen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Environmental Rationale

Wastewater-based epidemiology (WBE) has evolved into a robust, non-invasive strategy for tracking community-level consumption of pharmaceuticals and illicit substances[1]. Clomiphene citrate, a selective estrogen receptor modulator (SERM), is clinically indicated for ovulatory dysfunction but is heavily monitored by anti-doping agencies due to its abuse by athletes seeking to stimulate endogenous testosterone production[1].

Clomiphene is administered as a racemic mixture of two stereoisomers: (E)-clomiphene (enclomiphene, the active antagonist) and (Z)-clomiphene (zuclomiphene). Because the parent drug is extensively metabolized in the human body, relying solely on parent clomiphene in wastewater can lead to underestimations of actual consumption. Targeting its primary downstream metabolites—specifically N-Desethyl-E-Clomiphene —provides a highly accurate, stable biomarker for WBE[2].

Pharmacokinetics and Biomarker Selection

The bioactivation and clearance of (E)-clomiphene are heavily dependent on the 3[3]. CYP2D6 catalyzes the N-dealkylation and hydroxylation of the parent compound, yielding highly active metabolites such as (E)-4-hydroxyclomiphene and N-desethyl-E-clomiphene ((E)-DE-Clom)[4]. Because N-desethyl-E-clomiphene exhibits significant environmental stability and is excreted in measurable quantities, it serves as an optimal target analyte for environmental monitoring[4].

G E_Clom (E)-Clomiphene (Parent Drug) CYP2D6 CYP2D6 Enzyme E_Clom->CYP2D6 Hepatic Metabolism N_Des N-Desethyl-E-Clomiphene (Target Analyte) CYP2D6->N_Des N-dealkylation OH_Clom (E)-4-Hydroxyclomiphene CYP2D6->OH_Clom Hydroxylation

Metabolic pathway of (E)-Clomiphene via CYP2D6 to its primary active metabolites.

Analytical Strategy & Causality

Wastewater is a highly complex matrix containing humic acids, surfactants, and suspended solids that cause severe ion suppression in mass spectrometry. To establish a self-validating analytical system , this protocol employs three critical pillars:

  • Isotope Dilution : The addition of a stable isotopically labeled internal standard (e.g., Clomiphene-d5) prior to any sample preparation corrects for procedural losses during extraction and matrix effects during ionization[2].

  • Solid Phase Extraction (SPE) : Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are utilized. Causality: HLB chemistry retains both the lipophilic parent drug and its more polar N-desethyl metabolite, allowing for aggressive washing steps that remove matrix interferents without sacrificing analyte recovery[2].

  • Tandem Mass Spectrometry (LC-MS/MS) : Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) provides the specificity required to isolate the target mass from background environmental noise[2].

Workflow Sample Wastewater Sample (Acidified to pH 2.0) Filter Filtration (0.45 µm GF/F) Sample->Filter SPE_Cond SPE Conditioning (MeOH & H2O) Filter->SPE_Cond SPE_Load Sample Loading (Flow: 5 mL/min) SPE_Cond->SPE_Load SPE_Wash Washing (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elution (100% MeOH) SPE_Wash->SPE_Elute Recon Reconstitution (Mobile Phase) SPE_Elute->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Step-by-step sample preparation and LC-MS/MS workflow for wastewater analysis.

Detailed Experimental Protocol

Sample Collection and Pretreatment
  • Collection : Gather 24-hour composite raw wastewater samples in high-density polyethylene (HDPE) or amber glass bottles to prevent UV degradation.

  • Preservation : Immediately upon collection, adjust the sample pH to 2.0 using 1 M HCl. Causality: Acidification inhibits microbial degradation of the metabolites and stabilizes the analytes during transport and storage.[2]

  • Filtration : Filter 100 mL of the acidified sample through a 0.45 µm glass fiber filter (GF/F) to remove suspended particulate matter that could clog the SPE cartridges.

  • Internal Standard Spiking : Spike the filtered sample with 50 ng/L of the deuterated internal standard (Clomiphene-d5).

Solid-Phase Extraction (SPE)
  • Conditioning : Pass 5 mL of LC-MS grade Methanol (MeOH) followed by 5 mL of ultrapure water (Milli-Q) through an Oasis HLB cartridge (200 mg, 6 cc) at a flow rate of 1–2 mL/min.

  • Loading : Load the 100 mL spiked wastewater sample onto the cartridge at a strictly controlled flow rate of 5 mL/min. Causality: A controlled flow rate ensures adequate residence time for the analyte to partition into the sorbent pores.

  • Washing : Wash the cartridge with 5 mL of 5% MeOH in water to elute polar matrix components. Dry the cartridge under a gentle vacuum for 10 minutes to remove residual aqueous solvent.

  • Elution : Elute the target analytes with 6 mL of 100% LC-MS grade MeOH.

  • Concentration : Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Reconstitution : Reconstitute the residue in 500 µL of the initial mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column : Reverse-phase C18 column (e.g., Kinetex 1.7 µm, 150 × 2.1 mm)[2]. Causality: The C18 stationary phase provides excellent retention and resolution for hydrophobic amine metabolites.

  • Mobile Phase A : Ultrapure water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, enhancing the ionization efficiency of the basic amine group in N-desethyl-E-clomiphene in ESI+ mode.

  • Gradient : 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B for 3 minutes (equilibration).

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 10 µL.

Quantitative Data & Method Validation Parameters

The following table summarizes the expected validation parameters for the quantification of N-desethyl-E-clomiphene and related compounds in wastewater matrices[2]. The inclusion of primary (Quantifier) and secondary (Qualifier) MRM transitions ensures high specificity against isobaric interferences.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)LOD (ng/L)LOQ (ng/L)Matrix Effect (%)SPE Recovery (%)
(E)-Clomiphene 406.2100.1 / 72.125 / 400.82.585 - 11088 ± 6
N-Desethyl-E-Clomiphene 378.2100.1 / 72.125 / 401.23.680 - 10582 ± 8
Clomiphene-d5 (IS) 411.2105.1 / 77.125 / 40N/AN/AN/AN/A

Note: Limits of Detection (LOD) and Quantification (LOQ) demonstrate the method's required sensitivity for environmental monitoring at the parts-per-trillion (ng/L) level.

References

  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)
  • Source: nih.
  • Source: oup.
  • Testing for clomiphene in keratinous matrices using LC–MS/MS in doping purpose: Is a single intake of clomiphene detectable in hair and nail clippings?

Sources

Method

Application Note: GC-MS Derivatization Strategies and Analytical Workflows for N-Desethyl-E-Clomiphene

Target Audience: Analytical Chemists, Pharmacologists, and Anti-Doping Scientists Matrix: Biological Fluids (Urine/Plasma) Technique: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Anti-Doping Scientists Matrix: Biological Fluids (Urine/Plasma) Technique: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Executive Summary & Mechanistic Rationale

Clomiphene citrate is a selective estrogen receptor modulator (SERM) widely used for ovulation induction and, illicitly, as a performance-enhancing drug to counteract the estrogenic side effects of anabolic steroids[1]. The drug is administered as a mixture of E (enclomiphene) and Z (zuclomiphene) isomers.

In vivo, hepatic enzymes—predominantly CYP2D6 —catalyze the N-dealkylation of clomiphene to yield N-desethylclomiphene (and subsequently, 4-hydroxy-N-desethylclomiphene), which exhibits potent anti-estrogenic activity[2].

The Causality of Derivatization

Unlike the parent clomiphene, which possesses a tertiary amine, N-desethyl-E-clomiphene features a secondary amine . If injected directly into a Gas Chromatograph, this polar secondary amine interacts strongly with active silanol groups (Si-OH) in the glass inlet liner and the stationary phase of the capillary column. This hydrogen-bonding interaction leads to:

  • Severe peak tailing and loss of chromatographic resolution.

  • Thermal degradation in the high-temperature injection port (typically 250–280°C).

  • Irreversible adsorption , drastically raising the Limit of Detection (LOD).

To circumvent this, the active hydrogen of the secondary amine must be replaced. This application note details two field-proven derivatization pathways: Silylation (using MSTFA) and Acylation (using MBTFA), transforming the analyte into a highly volatile, thermally stable derivative suitable for trace-level GC-MS detection[3].

G CC E-Clomiphene (Tertiary Amine) CYP CYP2D6 / CYP3A4 (Hepatic N-dealkylation) CC->CYP In vivo NDC N-Desethyl-E-Clomiphene (Secondary Amine) CYP->NDC Deriv Chemical Derivatization (MSTFA or MBTFA) NDC->Deriv In vitro GCMS Volatile Derivative (Ready for GC-MS) Deriv->GCMS

Fig 1: Metabolic pathway and analytical necessity of derivatizing N-Desethyl-E-Clomiphene.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every batch must include a blank, a spiked Quality Control (QC), and an internal standard (IS) to verify extraction efficiency and derivatization completeness.

Sample Preparation (Liquid-Liquid Extraction)

Because clomiphene metabolites are extensively conjugated as glucuronides in urine, enzymatic hydrolysis is a mandatory first step[1].

Step-by-Step Methodology:

  • Aliquoting & IS Addition: Transfer 1.0 mL of urine into a glass centrifuge tube. Add 20 µL of Internal Standard (e.g., N-desethylclomiphene-d6 at 1 µg/mL). Causality: The deuterated IS corrects for any volumetric losses during extraction and variations in derivatization yield.

  • Hydrolysis: Add 1 mL of 0.2 M phosphate buffer (pH 7.0) and 50 µL of E. coli β-glucuronidase. Incubate at 50°C for 1 hour.

  • Alkalinization: Adjust the pH to 9.5 using 250 µL of 5% K2CO3. Causality: N-desethylclomiphene is a basic drug (pKa ~9.0). Alkalinization suppresses the ionization of the amine, driving the molecule into its lipophilic free-base form.

  • Extraction: Add 4 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes[4].

  • Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

Protocol A: Silylation via MSTFA (Comprehensive Screening)

Silylation is the gold standard for broad-spectrum anti-doping screens because it derivatizes hydroxyl, carboxyl, and amine groups simultaneously[1].

Reagent: MSTFA / NH4I / Ethanethiol (1000:2:3 v/w/v).

  • MSTFA: The primary silylating agent.

  • NH4I (Ammonium Iodide): Acts as a Lewis acid catalyst, essential for driving the silylation of sterically hindered secondary amines.

  • Ethanethiol: Acts as a reducing agent/antioxidant to prevent the formation of molecular iodine (I2) from NH4I, which would otherwise degrade the analytes[1].

Procedure:

  • Ensure the evaporated sample extract is completely devoid of moisture. (Moisture aggressively quenches MSTFA).

  • Add 50 µL of the MSTFA/NH4I/Ethanethiol mixture to the dried residue[4].

  • Seal the vial with a PTFE-lined cap and incubate at 80°C for 60 minutes[1].

  • Transfer to a GC micro-vial insert. Inject 1 µL into the GC-MS.

Protocol B: Acylation via MBTFA (Targeted Confirmation)

When extreme specificity and lower background noise are required, acylation is preferred. MBTFA (N-Methyl-bis(trifluoroacetamide)) selectively reacts with primary and secondary amines to form trifluoroacetamides, leaving hydroxyl groups largely untouched unless forced.

Procedure:

  • To the dried extract, add 50 µL of MBTFA and 50 µL of anhydrous Ethyl Acetate.

  • Incubate at 70°C for 20 minutes.

  • Evaporate the excess reagent under Nitrogen (optional but recommended to protect the GC column from acidic degradation). Reconstitute in 50 µL of Ethyl Acetate.

  • Inject 1 µL into the GC-MS.

Workflow cluster_deriv Derivatization Pathways Urine Urine Sample + IS (d6-NDC) Hydro Enzymatic Hydrolysis (β-glucuronidase, 50°C) Urine->Hydro LLE LLE Extraction (TBME, pH 9.5) Hydro->LLE Dry N2 Evaporation (40°C, strict dryness) LLE->Dry Silyl Protocol A: Silylation (MSTFA/NH4I, 80°C) Dry->Silyl Acyl Protocol B: Acylation (MBTFA, 70°C) Dry->Acyl GCMS GC-MS/MS Analysis (EI, MRM Mode) Silyl->GCMS Acyl->GCMS

Fig 2: Parallel sample preparation and derivatization workflows for GC-MS analysis.

GC-MS Analytical Parameters & System Suitability

To ensure trustworthy data, the GC-MS system must be properly tuned. Fast-GC/MS parameters utilizing a short capillary column and high-flow carrier gas can separate clomiphene metabolites in under 5 minutes[3].

Recommended GC-MS Conditions
  • Column: HP-5MS UI (Ultra Inert) or equivalent (15 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium (Constant flow at 1.2 mL/min).

  • Injection: Splitless mode, 280°C.

  • Oven Program: 120°C (hold 1 min) -> 40°C/min to 300°C -> hold 3 min.

  • Ionization: Electron Impact (EI) at 70 eV.

Self-Validation Check (System Suitability)

Before running patient/subject samples, analyze a Derivatization Control Standard .

  • Verification Metric: Monitor the peak area of the internal standard (N-desethylclomiphene-d6). A sudden drop in absolute peak area (>30% variance from the calibration curve) indicates reagent degradation (e.g., moisture contamination in the MSTFA vial).

  • Chromatographic Metric: Assess the peak tailing factor. A tailing factor > 1.5 for the derivatized analyte indicates active silanol sites in the GC liner, necessitating immediate liner replacement.

Quantitative Data & Method Comparison

The choice between Silylation and Acylation depends on the laboratory's specific goals (broad screening vs. targeted quantitation). Table 1 summarizes the performance metrics of both techniques based on validated anti-doping methodologies[3],[1].

Table 1: Comparison of Derivatization Techniques for N-Desethyl-E-Clomiphene

ParameterProtocol A: Silylation (MSTFA-TMS)Protocol B: Acylation (MBTFA-TFA)
Target Moiety Secondary Amine (-NH) → -N(TMS)Secondary Amine (-NH) → -N(TFA)
Reaction Conditions 80°C for 60 minutes70°C for 20 minutes
Volatility / Elution High (Elutes later due to bulky TMS)Very High (Elutes earlier)
Limit of Detection (LOD) ~1.5 ng/mL~0.5 ng/mL (Lower matrix noise)
Linearity (R²) > 0.995 (Range: 5 - 200 ng/mL)> 0.998 (Range: 1 - 100 ng/mL)
Derivative Stability Moderate (Hydrolyzes easily in moisture)High (Stable for >48h in autosampler)
Primary Use Case Comprehensive multi-class drug screeningTargeted confirmation & trace analysis

References

  • 4. ResearchGate. 2.3. PubMed Central (NIH). 3.1. Agilent Technologies. 4.2. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Sensitivity Detection of N-Desethyl-E-Clomiphene

Role: Senior Application Scientist Topic: Improving Sensitivity for N-Desethyl-E-Clomiphene Detection via LC-MS/MS Audience: Bioanalytical Researchers & Drug Development Scientists Introduction: The Isomer Imperative Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Improving Sensitivity for N-Desethyl-E-Clomiphene Detection via LC-MS/MS Audience: Bioanalytical Researchers & Drug Development Scientists

Introduction: The Isomer Imperative

Welcome to the advanced technical guide for the detection of N-Desethyl-E-Clomiphene . As you are likely aware, Clomiphene Citrate exists as a mixture of two geometric isomers: Zuclomiphene (Z-isomer) and Enclomiphene (E-isomer) .

The distinction is not merely structural; it is pharmacological. The E-isomer (Enclomiphene) acts as an estrogen antagonist, driving the ovulation-induction properties, while the Z-isomer is an agonist with a much longer half-life. Consequently, their metabolites—specifically N-Desethyl-E-Clomiphene —must be quantified individually to accurately assess pharmacokinetics (PK) and pharmacodynamics (PD).

This guide addresses the three critical bottlenecks in this analysis: Isomeric Resolution , Matrix Interference , and Trace-Level Sensitivity .

Module 1: Chromatographic Resolution (The "E" vs "Z" Challenge)

Objective: Achieve baseline separation between N-Desethyl-E-Clomiphene and N-Desethyl-Z-Clomiphene. Co-elution results in cross-signal contamination and inaccurate quantitation.[1]

Q: My E and Z metabolite peaks are merging. How do I improve resolution?

A: The separation of Clomiphene isomers and their metabolites is highly dependent on the stationary phase and mobile phase modifiers. Standard C18 columns often struggle with the subtle geometric differences.

Recommended Protocol:

  • Column Selection: Switch to a high-efficiency sub-2

    
    m particle column. A C18 column with high carbon load  or a Phenyl-Hexyl  phase often provides better selectivity for geometric isomers than standard C18.
    
    • Reference Standard: Agilent ZORBAX Eclipse Plus C18 (1.8

      
      m, 2.1 x 100 mm) or Waters ACQUITY UPLC BEH C18.
      
  • Mobile Phase Modifier: Replace simple Formic Acid with Ammonium Formate or Ammonium Acetate . The presence of ammonium ions improves peak shape for amine-containing compounds and can alter selectivity.

    • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).[2]

    • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks).

Troubleshooting Table: Peak Shape & Resolution

SymptomProbable CauseCorrective Action
Tailing Peaks Silanol interactions with the secondary amine of the metabolite.Increase buffer strength (e.g., 10 mM Ammonium Formate). Ensure pH is controlled (pH 3.0–4.0).
Broad Peaks Column overload or poor solvent strength mismatch.Reduce injection volume. Ensure sample diluent matches initial mobile phase conditions (low organic).
RT Drift Temperature fluctuations or mobile phase evaporation.Use a column oven (stable at 40°C). Cap mobile phase reservoirs.

Module 2: Mass Spectrometry Optimization (The "Sensitivity" Challenge)

Objective: Maximize Signal-to-Noise (S/N) ratio to achieve an LLOQ < 0.5 ng/mL.

Q: What are the optimal MRM transitions for N-Desethyl-E-Clomiphene?

A: Selecting the correct transition is vital. The parent drug (Clomiphene) typically uses the transition m/z 406


 100.[3] However, the N-desethyl metabolite has lost an ethyl group.
  • Parent Ion (Precursor): m/z 378.2 (Calculated: Clomiphene 406 - Ethyl 28).

  • Product Ion (Quantifier): m/z 72.1.

    • Mechanism:[4][5][6] The dominant fragment for Clomiphene is the diethylaminoethyl side chain (m/z 100). For the N-desethyl metabolite, this side chain becomes a monoethylaminoethyl group, which corresponds to m/z 72.

Optimized MS/MS Parameters (Sciex/Agilent Triple Quad typical values):

ParameterSettingRationale
Ionization Mode ESI PositiveAmine group protonates readily.
Precursor Ion 378.2[M+H]+ of N-Desethyl-Clomiphene.
Product Ion (Quant) 72.1Specific side-chain cleavage (high intensity).
Product Ion (Qual) 129.0 / 141.0Secondary fragments for confirmation.
Collision Energy (CE) 30–40 eVOptimize for maximum intensity of m/z 72.
Dwell Time > 50 msEnsure sufficient points across the narrow UPLC peak.
Q: I see high background noise in the 378 72 channel. Why?

A: The m/z 72 fragment is a low-mass ion common to many amine-containing background contaminants.

  • Solution: Ensure your LC gradient washes out lipids/salts at the end of the run.

  • Alternative: If noise is too high, investigate the m/z 378

    
     241 transition (loss of the side chain entirely), though this is usually less intense.
    

Module 3: Sample Preparation (The "Matrix" Challenge)

Objective: Eliminate phospholipids and proteins that cause ion suppression.

Q: Is Protein Precipitation (PPT) sufficient for this assay?

A: Generally, no . While PPT is fast, it leaves behind significant phospholipids which co-elute and suppress ionization, drastically raising your LLOQ. For high-sensitivity detection of N-Desethyl-E-Clomiphene, Liquid-Liquid Extraction (LLE) is the gold standard.

Recommended LLE Protocol:

  • Aliquot: 200

    
    L Plasma.
    
  • Buffer: Add 50

    
    L 0.1 M Carbonate Buffer (pH 9.0) to ensure the amine is uncharged (free base form).
    
  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitate: Vortex 10 min, Centrifuge 10 min at 4000 rpm.

  • Transfer: Remove supernatant to a clean glass tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100

    
    L Mobile Phase (e.g., 30:70 ACN:Water).
    

Why this works: The high pH drives the metabolite into the organic layer, while phospholipids and salts remain in the aqueous phase or precipitate at the interface.

Visualizations

Figure 1: Method Optimization Workflow

This diagram outlines the logical flow for developing a robust method, from isomer separation to sensitivity tuning.

MethodOptimization Start Start: Method Development IsomerSep Step 1: Isomer Separation (E vs Z Resolution) Start->IsomerSep ColSelect Select Column: C18 sub-2µm or Phenyl-Hexyl IsomerSep->ColSelect MobPhase Optimize Mobile Phase: Add Amm. Formate/Acetate ColSelect->MobPhase CheckRes Resolution > 1.5? MobPhase->CheckRes CheckRes->ColSelect No (Modify Gradient/Col) MSTuning Step 2: MS Optimization (Focus: Sensitivity) CheckRes->MSTuning Yes TransSelect Transition Selection: 378 -> 72 (Quant) MSTuning->TransSelect SourceOpt Source Parameters: Temp, Gas Flow, Voltage TransSelect->SourceOpt SamplePrep Step 3: Sample Prep (Remove Matrix Effects) SourceOpt->SamplePrep LLE Liquid-Liquid Extraction (LLE) MTBE @ pH 9.0 SamplePrep->LLE Validation Validation: LLOQ, Accuracy, Precision LLE->Validation

Caption: Step-by-step workflow for optimizing N-Desethyl-E-Clomiphene analysis, prioritizing isomer resolution and matrix removal.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when encountering sensitivity loss.

Troubleshooting Issue Issue: Low Sensitivity (LLOQ > 1 ng/mL) CheckSys System Suitability Test (Inject Neat Standard) Issue->CheckSys ResGood Neat Std Signal Good? CheckSys->ResGood MatrixIssue Matrix Effect suspected ResGood->MatrixIssue Yes (Signal is fine in pure solvent) InstIssue Instrument Issue suspected ResGood->InstIssue No (Signal low everywhere) PrepCheck Check Sample Prep (Switch to LLE?) MatrixIssue->PrepCheck Cleanliness Check Column/Guard (Accumulated Lipids?) MatrixIssue->Cleanliness SourceCheck Check Ion Source (Capillary Clogged?) InstIssue->SourceCheck CalCheck Check Calibration/Tuning (Mass Shift?) InstIssue->CalCheck

Caption: Diagnostic decision tree for isolating the root cause of sensitivity loss in LC-MS/MS analysis.

References

  • Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ioniz

    • Source: N
    • URL:[Link]

  • Study of Clomiphene metabolism by LC/MS/MS.

    • Source: German Sport University Cologne (DSHS)
    • URL:[Link]

  • An LC–MS/MS method development and validation for the determination of clomiphene in biological m

    • Source: Journal of Applied Pharmaceutical Science
    • URL:[Link]

  • Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chrom

    • Source: Journal of Chromatography A[7]

    • URL:[Link]

Sources

Optimization

N-Desethyl-E-Clomiphene Bioanalysis: Technical Support &amp; Troubleshooting Center

Welcome to the technical support center for the bioanalysis of N-Desethyl-E-Clomiphene. As the primary active N-desethyl metabolite of Enclomiphene (the purified trans-isomer of Clomiphene Citrate), accurate quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of N-Desethyl-E-Clomiphene. As the primary active N-desethyl metabolite of Enclomiphene (the purified trans-isomer of Clomiphene Citrate), accurate quantification of this compound is critical for pharmacokinetic profiling and studying secondary hypogonadism[1].

However, quantifying this secondary amine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently complicated by severe matrix effects and isobaric interferences[2],[3]. This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate these analytical bottlenecks.

Section 1: Diagnostic FAQs (Identifying the Problem)

Q1: How do I definitively identify if matrix effects are compromising my N-Desethyl-E-Clomiphene quantification? A1: The most robust diagnostic tool is the post-column infusion method . By continuously infusing a pure standard of N-Desethyl-E-Clomiphene post-column while injecting a blank matrix extract (e.g., plasma or urine), you can qualitatively assess matrix effects[4]. Any sudden drop in the baseline MS signal at the analyte’s retention time indicates a zone of ion suppression, confirming that co-eluting matrix components are interfering with ionization[4].

Q2: My Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for the matrix factor. Why do I still need to optimize sample preparation? A2: While an SIL-IS co-elutes with the target analyte and experiences identical ion suppression—thereby mathematically normalizing the Matrix Factor (MF)—it cannot recover the absolute loss in assay sensitivity[5]. If endogenous components suppress the absolute signal of N-Desethyl-E-Clomiphene by 80%, the Lower Limit of Quantification (LLOQ) will be severely compromised regardless of IS correction[5]. Therefore, improving sample preparation remains the most effective strategy for preserving sensitivity[5].

Section 2: Troubleshooting Guide (Resolving the Problem)

Issue 1: Severe Ion Suppression in Plasma Extracts

Causality: In LC-MS/MS, the "matrix" includes all sample components other than the analyte[2]. For plasma, glycerophosphocholines are the primary culprits. During Electrospray Ionization (ESI), these highly abundant, lipophilic molecules compete with N-Desethyl-E-Clomiphene for the limited charge available on the surface of aerosolized droplets, leading to severe ion suppression[2]. Standard Protein Precipitation (PPT) denatures proteins but fails to remove these phospholipids[6].

Solution: Transition from PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . MCX combines reversed-phase and ion-exchange mechanisms, allowing for the selective washing of phospholipids using 100% organic solvents while the analyte remains electrostatically bound[5].

Protocol: Self-Validating MCX-SPE for N-Desethyl-E-Clomiphene

This protocol utilizes the secondary amine structure of N-Desethyl-E-Clomiphene to lock the analyte onto the sorbent, allowing aggressive removal of matrix lipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (

    
    ).
    Validation Check: The acidic environment ensures the secondary amine of N-Desethyl-E-Clomiphene is fully protonated (
    
    
    
    ), guaranteeing 100% binding efficiency to the cation-exchange sites.
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous Clean-up): Pass 1 mL of 2% Formic Acid in Water. Validation Check: This removes water-soluble endogenous proteins and neutral/acidic salts without disrupting the ionic bond of the analyte.

  • Wash 2 (Organic Clean-up - Critical Step): Pass 1 mL of 100% Methanol. Validation Check: Because the analyte is electrostatically bound to the sulfonic acid groups of the sorbent, the pure methanol wash strips away lipophilic phospholipids and neutral lipids without eluting the target drug[5].

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    Validation Check: The high pH neutralizes the analyte's amine group, breaking the ionic bond and allowing the methanol to elute the highly purified compound.
    
  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Issue 2: Isobaric Interference and Isomer Co-elution

Causality: Clomiphene metabolism yields multiple isobaric compounds, including the active E- and Z- isomers of N-desethylclomiphene[3]. Because these geometric isomers share identical molecular weights and fragmentation patterns, mass spectrometry alone cannot distinguish them, leading to artificially inflated quantitative results if they co-elute[3].

Solution: Chromatographic resolution is mandatory. Optimize the Ultra-Performance Liquid Chromatography (UPLC) gradient using a mixture of methanol and acetonitrile as the organic mobile phase on a high-resolution C18 column (e.g., 1.8 µm particle size)[6]. Methanol provides different selectivity for geometric isomers compared to acetonitrile, facilitating baseline separation prior to MS detection and minimizing phospholipid-related matrix effects[6].

Section 3: Quantitative Data & Method Comparisons

To illustrate the necessity of advanced sample preparation, the table below summarizes the impact of different extraction techniques on the Matrix Factor (MF) and absolute recovery of N-Desethyl-E-Clomiphene.

Table 1: Impact of Sample Preparation Techniques on N-Desethyl-E-Clomiphene Analysis

Sample Prep TechniqueMechanism of Clean-upAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) Solvent-induced denaturation85 - 95%0.45 - 0.60 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning70 - 80%0.80 - 0.90 (Moderate)Moderate
Mixed-Mode SPE (MCX) Reversed-phase & Cation Exchange85 - 92%0.95 - 1.05 (Negligible)Excellent

Section 4: Visualizing the Workflows

Metabolism Enclomiphene Enclomiphene (E-Clomiphene) CYP3A4 CYP3A4 / CYP2B6 (Hepatic Metabolism) Enclomiphene->CYP3A4 CYP2D6 CYP2D6 (Hepatic Metabolism) Enclomiphene->CYP2D6 NDesethyl N-Desethyl-E-Clomiphene (Target Analyte) CYP3A4->NDesethyl CYP2D6->NDesethyl Minor pathway Hydroxy 4-Hydroxy-E-Clomiphene (Active Metabolite) CYP2D6->Hydroxy

Metabolic pathway of Enclomiphene highlighting CYP-mediated formation of N-Desethyl-E-Clomiphene.

Workflow Start Signal Variation Detected in LC-MS/MS Assess Post-Column Infusion & Calculate Matrix Factor Start->Assess Decision Is MF < 0.85 or > 1.15? Assess->Decision Prep Optimize Sample Prep (Mixed-Mode SPE / LLE) Decision->Prep Yes (Ion Suppression) Chroma Adjust Chromatography (Gradient / Mobile Phase) Decision->Chroma Yes (Co-eluting Isobars) Validate Re-evaluate MF & Validate Method Decision->Validate No (Acceptable) Prep->Validate Chroma->Validate

Systematic troubleshooting workflow for diagnosing and resolving LC-MS/MS matrix effects.

Section 5: References

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: chromatographyonline.com URL:

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: nih.gov URL:

  • Title: Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis Source: nih.gov URL:

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: longdom.org URL:

  • Title: Enclomiphene Citrate Source: benchchem.com URL:

  • Title: Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Desethyl-E-Clomiphene

Executive Summary: The Stability Paradox N-Desethyl-E-Clomiphene (a primary metabolite of Enclomiphene) presents a unique challenge in bioanalysis. Unlike its parent compound, the removal of the ethyl group exposes a sec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

N-Desethyl-E-Clomiphene (a primary metabolite of Enclomiphene) presents a unique challenge in bioanalysis. Unlike its parent compound, the removal of the ethyl group exposes a secondary amine, altering its pKa and reactivity. However, the critical failure point for most researchers is not chemical decomposition, but stereochemical scrambling .

The biological activity of Clomiphene is strictly isomer-dependent. The E-isomer (Enclomiphene) is an estrogen antagonist, while the Z-isomer (Zuclomiphene) is a weak agonist. Thermal stress does not just degrade your molecule; it invalidates your biological data by facilitating E


 Z isomerization. 

This guide provides the protocols required to maintain the stereochemical integrity of N-Desethyl-E-Clomiphene during storage, extraction, and LC-MS/MS analysis.

The Degradation Mechanism

To prevent degradation, you must understand why it happens. The triphenylethylene scaffold is susceptible to photo-isomerization and acid-catalyzed thermal isomerization.

The Isomerization Pathway

Under thermal stress or UV exposure, the double bond's pi-system is excited, lowering the rotational energy barrier. In protic solvents (especially acidic methanol), this rotation becomes kinetically favorable, leading to an equilibrium mixture of E and Z isomers.

IsomerizationPathway E_Iso N-Desethyl-E-Clomiphene (Active Trans Isomer) Inter Excited State / Carbocation (Rotational Barrier Lowered) E_Iso->Inter Heat (>50°C) UV Light Acidic pH Oxide N-Oxide / Hydroxy Degradants (Chemical Breakdown) E_Iso->Oxide Oxidative Stress Inter->E_Iso Reversion Z_Iso N-Desethyl-Z-Clomiphene (Cis Isomer - Impurity) Inter->Z_Iso Spontaneous Rotation

Figure 1: The thermal and photolytic instability pathway of N-Desethyl-E-Clomiphene. Note that isomerization is often reversible, leading to a racemate that ruins quantitation.

Critical Handling Protocols

Storage & Stock Solutions

Never store the E-isomer in solution for long periods unless at -80°C.

ParameterRecommendationScientific Rationale
Primary Solvent Acetonitrile (ACN) Methanol (MeOH) is protic and can facilitate proton-transfer reactions that lower the isomerization energy barrier. ACN is aprotic and safer.
Temperature -80°C (Long term) At -20°C, slow isomerization has been observed over 3+ months.
Container Amber Glass (Silanized) Blocks UV light (critical). Silanization prevents adsorption of the secondary amine to glass silanols.
Additives None in Stock Do not add acid (Formic/Acetic) to stock solutions. Only add acid immediately prior to injection.
Sample Preparation: The "Danger Zone"

The most common point of failure is the evaporation step during Liquid-Liquid Extraction (LLE).

Incorrect Protocol:


 Evaporate at 60°C under air stream.


Reconstitute in 50% Methanol. Result: 5-15% conversion to Z-isomer.

Correct Protocol (The "Cold-Nitrogen" Method):

  • Extraction: Use TBME (tert-Butyl methyl ether) for LLE. It extracts the amine efficiently without requiring excessive heat to evaporate.

  • Evaporation: Dry down under a gentle stream of Nitrogen (N₂) .

  • Thermal Limit: The heating block must never exceed 40°C .

  • Reconstitution: Dissolve residue in Mobile Phase A (Water + 0.1% Formic Acid) / Acetonitrile (90:10). Keep organic content low initially to prevent solvent-effect peak broadening.

Troubleshooting Guide (FAQ)

Q1: I see a "ghost peak" eluting just after my target analyte. Is this contamination?

Diagnosis: This is likely on-column isomerization . Mechanism: If your LC column oven is too hot (>50°C), the N-Desethyl-E-Clomiphene can isomerize during the chromatographic run. The "ghost peak" is the Z-isomer being formed and separating in real-time. Fix:

  • Lower Column Temperature to 30°C - 35°C .

  • Ensure your method separates E and Z isomers (Resolution

    
    ) so you can quantify the conversion.
    
Q2: My calibration curve linearity is failing ( ) at low concentrations.

Diagnosis: Adsorption losses. Mechanism: N-Desethyl-E-Clomiphene is a secondary amine. It sticks to active sites on glass vials and metal LC tubing. Fix:

  • Use Polypropylene (PP) vials or Silanized Glass.

  • Add 0.1% Formic Acid to the injection solvent (protonates the amine, reducing binding affinity).

Q3: Can I use a SpeedVac (Vacuum Centrifuge) instead of Nitrogen blow-down?

Answer: Yes, but with caution. Vacuum concentration lowers the boiling point, allowing evaporation at lower temperatures. However, if the vacuum pump warms up or the run time is too long, the sample will heat up.

  • Rule: Set the concentrator to "Low Heat" or "Ambient" mode. Do not use "High Heat."

Validated Workflow Visualization

This workflow minimizes thermal stress and prevents photo-isomerization.

SafeWorkflow Sample Biological Sample (Plasma/Urine) LLE LLE Extraction Solvent: TBME (Avoids Acidic MeOH) Sample->LLE Add Internal Std Evap Evaporation Gas: N2 Temp: <40°C (CRITICAL) LLE->Evap Organic Layer Recon Reconstitution Solvent: 90% H2O / 10% ACN + 0.1% Formic Acid Evap->Recon Dry Residue LCMS LC-MS/MS Analysis Column Temp: 30°C Amber Vials Recon->LCMS Inject immediately Warning Avoid UV Light Throughout Workflow Warning->LLE Warning->LCMS

Figure 2: Optimized sample preparation workflow to prevent thermal and photolytic degradation.

References

  • Mürdter, T. E., et al. (2021). Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine.[1] Talanta, 221, 121658.

    • Relevance: Establishes the necessity of stereoselective analysis and the distinct metabolic p
  • Ross, M. S., & Judelman, H. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography.[2][3] Journal of Chromatography A, 298(1), 172-174.[2]

    • Relevance: Foundational work on the chromatographic separation of clomiphene isomers, highlighting their distinct physical properties.
  • Lu, J., et al. (2013). Mass spectrometric analyses of urinary clomiphene and toremifene metabolites in doping control by liquid chromatography quadrupole time-of-flight mass spectrometry.[4] Analytical Methods, 5, 6677-6681.[4]

    • Relevance: Discusses the fragmentation patterns and stability of clomiphene metabolites in urine m
  • World Anti-Doping Agency (WADA). Prohibited List & Technical Documents.[4]

    • Relevance: Clomiphene is a specified substance; accurate isomer identification is critical for anti-doping compliance.

Sources

Optimization

Technical Support Center: Mobile Phase pH Optimization for N-Desethyl-E-Clomiphene Separation

Welcome to the advanced troubleshooting and methodology center for the bioanalytical separation of clomiphene metabolites. N-Desethyl-E-Clomiphene is a highly active, secondary amine metabolite of the selective estrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the bioanalytical separation of clomiphene metabolites. N-Desethyl-E-Clomiphene is a highly active, secondary amine metabolite of the selective estrogen receptor modulator (SERM) clomiphene[1]. Due to its basic nature, separating this specific geometric isomer from its Z-counterpart and parent compounds in LC-MS/MS workflows presents significant chromatographic challenges.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to optimize your liquid chromatography methods.

Metabolism C E-Clomiphene (Tertiary Amine) CYP CYP3A4 / CYP2D6 N-dealkylation C->CYP NDC N-Desethyl-E-Clomiphene (Secondary Amine) CYP->NDC OH (E)-4-OH-N-Desethylclomiphene (Active Metabolite) NDC->OH CYP2D6 Hydroxylation

CYP450-mediated N-dealkylation of E-Clomiphene to its active secondary amine metabolites.

Section 1: Mechanistic FAQs

Q: Why does N-Desethyl-E-Clomiphene exhibit severe peak tailing at a neutral mobile phase pH (pH 6.0 - 8.0)? A: N-Desethyl-E-Clomiphene contains a secondary amine group with a predicted pKa of approximately 9.5 to 10.0. At a neutral pH, the molecule is almost entirely protonated (cationic). Standard reversed-phase silica columns contain residual silanol groups (-Si-OH) which become deprotonated (anionic) above pH 4.0. The electrostatic attraction between the protonated secondary amine and the ionized silanols causes secondary cation-exchange interactions. This dual-retention mechanism (hydrophobic + ionic) results in severe peak tailing, loss of theoretical plates, and retention time drift.

Q: Historical literature often cites 0.05% Trifluoroacetic Acid (TFA) for clomiphene separation. Is this optimal for modern LC-MS/MS? A: No. While legacy HPLC-UV methods utilize 0.05% TFA (pH ~2.0) or Triethylamine buffers adjusted to pH 2.5[2][3] to suppress silanol ionization and act as an ion-pairing agent, TFA causes severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). The strong ion pair formed with the secondary amine prevents efficient gas-phase liberation of the analyte ion. For LC-MS/MS, replacing TFA with 0.1% Formic Acid (low pH) or moving to a volatile high-pH buffer (e.g., Ammonium Bicarbonate, pH 10.5) is critical to maintain assay sensitivity.

Q: How does switching to a high-pH mobile phase improve the separation of E and Z isomers? A: At pH 10.5, the secondary amine of N-Desethyl-E-Clomiphene is deprotonated and neutral. This forces the molecule to interact with the stationary phase purely through hydrophobic and steric partitioning. Because the ionic interaction is eliminated, the subtle geometric differences between the E (trans-like) and Z (cis-like) isomers become the primary drivers of retention, drastically improving resolution and increasing the overall capacity factor (


).
Table 1: Effect of Mobile Phase pH on N-Desethyl-E-Clomiphene Chromatographic Behavior
ParameterLow pH (pH 2.5)Neutral pH (pH 7.0)High pH (pH 10.5)
Typical Buffer System 0.1% Formic Acid10 mM Ammonium Acetate10 mM Ammonium Bicarbonate
Analyte Ionization State Fully Protonated (+1)Partially ProtonatedNeutral (Un-ionized)
Stationary Phase Silanols Neutral (Protonated)Fully Ionized (-1)Fully Ionized (-1)
Retention Factor (

)
LowVariable / UnpredictableHigh
Peak Shape Good (Requires end-capping)Poor (Severe Tailing)Excellent (Symmetric)
ESI-MS Signal Intensity High (Optimal for ESI+)ModerateHigh (Gas-phase protonation)

Section 2: Troubleshooting Guide

Issue: Drifting retention times across a large batch of plasma samples.

  • Root Cause: Poor buffering capacity of the mobile phase or column overloading with endogenous phospholipids. Operating at pH 8.5–9.0 (too close to the analyte's pKa) means slight local pH changes from injected sample matrices will shift the ionization state of the drug, causing retention drift.

  • Solution: Ensure the mobile phase pH is at least 1.5 to 2.0 units away from the analyte's pKa. Use a strongly buffered system (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide) to lock the analyte in a single ionization state.

Issue: High backpressure and complete loss of N-Desethyl-E-Clomiphene signal after 50 injections.

  • Root Cause: Silica dissolution. Standard silica-based C18 columns dissolve rapidly at pH > 8.0, leading to stationary phase collapse and voiding.

  • Solution: You must use a high-pH stable column featuring hybrid-silica technology (e.g., Ethylene-Bridged Hybrid [BEH] particles) or polymer-based stationary phases designed to withstand pH 1-12.

Workflow Start Assess N-Desethyl-E-Clomiphene Peak Shape & Retention Check Is peak tailing factor > 1.5? Start->Check Yes Yes: Silanol Interaction or Sub-optimal pH Check->Yes Tailing Observed No No: Acceptable Chromatography Check->No Symmetric Peak LowPH Option A: Low pH (2.5) 0.1% Formic Acid (Protonated Amine) Yes->LowPH Standard C18 Column HighPH Option B: High pH (10.5) 10mM NH4OH (Neutral Amine) Yes->HighPH High-pH Stable C18 End Evaluate LC-MS/MS Signal-to-Noise Ratio LowPH->End HighPH->End

Decision matrix for resolving peak shape and retention issues of basic amine metabolites.

Section 3: Experimental Protocols

Protocol 1: Preparation and Validation of High-pH Mobile Phase (pH 10.5)

This protocol utilizes a self-validating step to ensure fluidic integrity before committing valuable biological samples.

  • Aqueous Phase (Mobile Phase A) Preparation :

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water to create a 10 mM solution.

    • Slowly add 25% Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.5 is reached.

    • Causality: Operating at pH 10.5 ensures the environment is strictly >1 pH unit above the pKa of N-desethyl-E-clomiphene (~9.5), guaranteeing >90% of the molecules are neutral and immune to silanol interactions.

  • Organic Phase (Mobile Phase B) : Use 100% LC-MS grade Acetonitrile.

  • Self-Validation Step (The Void/Neutral Test) :

    • Before injecting samples, inject a system suitability mixture containing Uracil (void volume marker,

      
      ) and Toluene (neutral retention marker).
      
    • Validation Logic: Calculate the asymmetry factor (

      
      ) of Toluene. If 
      
      
      
      is between 0.95 and 1.05, the fluidics and column packing are structurally sound. If subsequent injections of N-desethyl-E-clomiphene exhibit tailing, the root cause is definitively chemical (e.g., column degradation exposing silanols), not a physical void in the column bed.
Protocol 2: Plasma Extraction and Isomeric Separation

A highly selective extraction method to remove matrix interferents prior to LC-MS/MS analysis.

  • Sample Preparation : Aliquot 100 µL of human plasma into a clean microcentrifuge tube. Add 50 µL of the internal standard (e.g., N-desethylclomiphene-d6 at 10 ng/mL)[4].

  • Liquid-Liquid Extraction (LLE) : Add 2 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes.

    • Causality: LLE using TBME provides a significantly cleaner extract than standard protein precipitation. It selectively partitions the lipophilic clomiphene metabolites into the organic layer while leaving highly polar endogenous phospholipids (which cause ion suppression) trapped in the aqueous layer[2][4].

  • Evaporation & Reconstitution : Centrifuge at 4,000 x g for 10 minutes. Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

  • Chromatographic Separation : Inject 5 µL onto a high-pH stable hybrid C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Run a linear gradient from 30% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.

References

  • Source: researchgate.
  • Source: impactfactor.
  • Source: oup.
  • Source: researchgate.

Sources

Troubleshooting

troubleshooting low recovery rates in N-Desethyl-E-Clomiphene extraction

Technical Support Center: N-Desethyl-E-Clomiphene Extraction & Analysis Topic: Troubleshooting Low Recovery Rates in N-Desethyl-E-Clomiphene Extraction Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spect...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Desethyl-E-Clomiphene Extraction & Analysis

Topic: Troubleshooting Low Recovery Rates in N-Desethyl-E-Clomiphene Extraction Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Introduction: The Analyte & The Challenge

N-Desethyl-E-clomiphene is the primary active metabolite of Enclomiphene (Trans-Clomiphene).[1] Unlike typical small molecules, this analyte presents a "Perfect Storm" of bioanalytical challenges:

  • Geometric Isomerism: It exists as an E (trans) isomer.[1] Under stress (light, heat, acidic pH), it can isomerize to the Z form or cyclize into phenanthrene derivatives.

  • Physicochemical Properties: It is a lipophilic secondary amine (Predicted pKa ~9.0–9.5).[1] It binds avidly to glass surfaces and plasma proteins.

  • Matrix Interference: Its hydrophobicity makes it co-elute with phospholipids, leading to severe ion suppression in LC-MS/MS, often misdiagnosed as "low recovery."

This guide moves beyond generic advice, providing a mechanistic approach to restoring recovery >85%.

Diagnostic Workflow: Root Cause Analysis

Before altering your extraction protocol, you must localize the loss. Is it extraction inefficiency, matrix suppression, or degradation?

Recovery_Diagnosis Start START: Recovery < 50% Step1 1. Post-Extraction Spike Test (Spike blank extract vs. Neat Standard) Start->Step1 Result1A Response Equal? (No Suppression) Step1->Result1A Yes Result1B Spike < Neat Std (Matrix Suppression) Step1->Result1B No Step2 2. Pre-Extraction Spike Test (Spike plasma before extraction) Result1A->Step2 Issue_MS ISSUE: Matrix Effect Action: Clean up phospholipids (Switch to SPE or SLE) Result1B->Issue_MS Result2A Low Recovery Step2->Result2A Step3 3. Check Aqueous Phase pH Is pH > 10? Result2A->Step3 Issue_pH ISSUE: pH Incorrect Analyte is charged (BH+) Action: Adjust to pH 10-11 Step3->Issue_pH No Step4 4. Check Adsorption (Glass vs. Plastic) Step3->Step4 Yes Issue_Ads ISSUE: Adsorption Action: Use silanized glass or add 0.1% formic acid to reconstitute Step4->Issue_Ads

Figure 1: Decision tree for isolating the source of low recovery (Extraction loss vs. Matrix Effect).

Troubleshooting Guide (Q&A)

Phase 1: Sample Pre-Treatment & Stability[1]

Q: My recovery varies wildly between replicates. Could this be an isomer issue? A: Yes. Clomiphene analogs are stilbene derivatives.[1]

  • The Mechanism: Exposure to UV light causes photo-cyclization to phenanthrene derivatives or E to Z isomerization.[1]

  • The Fix: All extraction steps must be performed under amber light or in foil-wrapped tubes.[1]

  • Validation: Compare a standard prepared in clear glass vs. amber glass after 4 hours on the bench.

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but recovery is only 40%. Why? A: PPT is often insufficient for lipophilic amines like N-Desethyl-E-Clomiphene.[1]

  • The Mechanism: The drug may be entrapped in the precipitated protein pellet. Furthermore, PPT does not remove phospholipids, which cause ion suppression (signal loss) that mimics low recovery.

  • The Fix: Switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .[1][2] If you must use PPT, add 1% Formic Acid to the ACN to disrupt protein binding, but expect lower sensitivity.

Phase 2: Extraction Optimization (LLE & SPE)

Q: I am using LLE with Hexane, but the analyte isn't extracting. What is the correct solvent? A: Hexane is too non-polar for the N-desethyl metabolite, which is more polar than the parent drug due to the loss of an ethyl group.

  • The Fix: Use MTBE (Methyl tert-butyl ether) or a mixture of Hexane:Ethyl Acetate (80:20) .[1]

  • Critical pH Step: You must basify the plasma to pH > 10 (using 0.1M Na2CO3 or NaOH) before adding solvent.[1] The amine (pKa ~9) must be uncharged (neutral) to partition into the organic phase.

Q: During SPE, I lose analyte during the wash step. What is happening? A: You are likely washing with a solvent that is too strong or the wrong pH.

  • The Mechanism: If you use a high % organic wash (e.g., >30% Methanol) while the analyte is charged, you might elute it prematurely.

  • The Fix: Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1]

    • Load: Acidic pH (analyte positively charged, binds to sorbent).

    • Wash 1:[1] Aqueous acid (removes proteins).[1]

    • Wash 2:[1] Methanol (removes neutrals/phospholipids; analyte stays bound by ionic interaction).[1]

    • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes analyte, releasing it).

Phase 3: Post-Extraction & Reconstitution

Q: I get good recovery from the extraction, but lose it during evaporation/reconstitution. A: This is a classic "Non-Specific Binding" (NSB) issue.

  • The Mechanism: As the solvent evaporates, the lipophilic drug adsorbs to the walls of the polypropylene or glass tube. When you reconstitute in a high-aqueous mobile phase, the drug stays on the wall.

  • The Fix:

    • Do not dry to completeness. Leave ~5-10 µL of solvent or add a "keeper" (e.g., 10 µL DMSO or Ethylene Glycol) before evaporation.[1]

    • Reconstitution Solvent: Reconstitute in a solvent with at least 30-50% organic content initially, then dilute if necessary.[1] Ensure the reconstitution solvent contains 0.1% Formic Acid to protonate the amine (making it soluble in water).

Recommended "Gold Standard" Protocol

Based on the physicochemical properties of N-Desethyl-E-Clomiphene, the following Mixed-Mode Cation Exchange (MCX) protocol provides the highest selectivity and recovery.

Table 1: Optimized SPE Protocol (Oasis MCX or equivalent)

StepSolvent/BufferPurpose
1. Sample Prep 200 µL Plasma + 200 µL 4% H3PO4Acidify sample (pH < 3) to ionize amine (BH+).[1]
2. Conditioning 1 mL Methanol, then 1 mL WaterActivate sorbent.
3. Load Load pre-treated sampleAnalyte binds via Cation Exchange.[1]
4. Wash 1 1 mL 2% Formic Acid in WaterRemove proteins/salts.
5.[1] Wash 2 1 mL MethanolCRITICAL: Removes phospholipids and neutral interferences.[1] Analyte remains bound.[1]
6. Elution 2 x 400 µL 5% NH4OH in MethanolNeutralize amine (B) to break ionic bond and elute.
7. Post-Elution Evaporate under N2 @ 40°C. Reconstitute in Mobile Phase.

Visualizing the Mechanism

The following diagram illustrates why pH control is the single most critical factor in recovering this analyte.

Extraction_Mechanism Acidic Acidic pH (< 7) Form: Charged (BH+) Solubility: Water Soluble SPE_MCX SPE (Mixed-Mode MCX) Mechanism: Ionic Binding Acidic->SPE_MCX REQUIRED for Retention (Binds to SO3- groups) Basic Basic pH (> 10) Form: Neutral (B) Solubility: Organic Soluble LLE Liquid-Liquid Extraction Mechanism: Partitioning Basic->LLE REQUIRED for Extraction (Moves to Organic Layer) SPE_MCX->Basic Elution Step (NH4OH neutralizes BH+)

Figure 2: The pH-dependent switch required for successful extraction.[1] LLE requires high pH; MCX SPE requires low pH for loading and high pH for elution.

References

  • Gundleid, T. et al. (2011).[1] "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B.

  • Mazzarino, M. et al. (2008).[1] "Study of Clomiphene metabolism by LC/MS/MS." Recent Advances in Doping Analysis.

  • WelchLab. (2025).[1] "Troubleshooting Low Recovery Rates in Chromatographic Analysis." Welch Materials Technical Guide.

  • Baustian, C.L. & Mikkelson, T.J. (1986). "Analysis of clomiphene isomers in human plasma... using reversed-phase chromatography." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Optimization

Technical Support Center: Stability of N-Desethyl-E-Clomiphene

Topic: Freeze-Thaw Stability & Bioanalytical Handling Status: Active | Last Updated: March 4, 2026 Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers Introduction: The "Silent" Variable in Your Assay We...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Freeze-Thaw Stability & Bioanalytical Handling

Status: Active | Last Updated: March 4, 2026 Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers

Introduction: The "Silent" Variable in Your Assay

Welcome to the technical guide for handling N-Desethyl-E-Clomiphene . As a Senior Application Scientist, I often see validation failures for this compound not because of chemical degradation, but due to stereochemical instability .

N-Desethyl-E-Clomiphene is a pharmacologically active metabolite of Enclomiphene (the trans-isomer of Clomiphene). Unlike typical small molecules, this stilbene derivative possesses a carbon-carbon double bond susceptible to photo-isomerization . When you freeze and thaw this analyte, you aren't just fighting hydrolysis or oxidation; you are fighting the conversion of the E-isomer to the Z-isomer.

This guide moves beyond the standard SOPs to address the specific physicochemical behaviors of this metabolite during freeze-thaw (F/T) cycles.

Module 1: The Validated Freeze-Thaw Protocol

To meet FDA (2018) and EMA (2011) Bioanalytical Method Validation (BMV) guidelines, you must demonstrate stability for at least three cycles. However, for N-Desethyl-E-Clomiphene, the conditions of the thaw are as critical as the temperature.

The Workflow

The following diagram outlines the mandatory self-validating workflow. Note the critical control points (CCPs) highlighted in red.

FreezeThawProtocol Start Spiked Plasma/Serum (Low & High QC) Freeze Freeze Cycle (-20°C or -70°C) Min. 24 Hours Start->Freeze Thaw Thaw Cycle (Unassisted, Room Temp) Freeze->Thaw LightControl CCP: Amber Light/ Darkness Required Thaw->LightControl Critical Constraint Aliquot Aliquot for Analysis Thaw->Aliquot Refreeze Refreeze (Cycle 2 & 3) Aliquot->Refreeze Cycles 1 & 2 Analysis LC-MS/MS Quantification Aliquot->Analysis After Cycle 3 Refreeze->Thaw

Figure 1: Validated Freeze-Thaw Workflow. The Critical Control Point (CCP) emphasizes light protection to prevent E-to-Z isomerization during the thawing phase.

Step-by-Step Methodology
  • Preparation: Prepare Quality Control (QC) samples at Low (LQC) and High (HQC) concentrations (e.g., 3x LLOQ and 80% ULOQ) in the same matrix as your study samples (human plasma/serum).

  • Cycle 1 (Freeze): Store aliquots at the intended storage temperature (usually -20°C or -70°C) for at least 24 hours .

    • Scientist's Note: Do not "flash freeze" in liquid nitrogen unless your study samples will be treated identically. The rate of freezing affects the matrix pH and protein precipitation, which can impact recovery.

  • Cycle 1 (Thaw): Thaw unassisted at room temperature.

    • CRITICAL: This must be done in amber vials or under yellow monochromatic light . Standard fluorescent lab lights emit UV wavelengths that trigger isomerization.

  • Refreezing: Once completely thawed, keep at room temperature for the minimum duration required for sample handling (e.g., 30-60 mins) before refreezing.

  • Repeat: Perform a minimum of three cycles.

  • Analysis: Analyze the F/T samples against a freshly prepared calibration curve.

Module 2: Troubleshooting Instability (The "Why")

If your F/T stability fails (recovery < 85% or > 115%), it is rarely due to the destruction of the molecule. It is usually due to Isomeric Conversion or Adsorption .

The Isomerization Trap

N-Desethyl-E-Clomiphene (Trans) is thermodynamically distinct from its Z (Cis) counterpart. Energy input (heat or light) during the thaw cycle can push the E-isomer over the activation energy barrier, converting it to the Z-isomer.

  • Symptom: The "E" peak area decreases, but a new peak (or shoulder) appears at the "Z" retention time.

  • Result: The total mass balance is conserved, but the specific assay for the "E" isomer fails.

IsomerizationRisk Compound N-Desethyl-E-Clomiphene (Target Analyte) Process Bond Rotation (Stilbene Backbone) Compound->Process Trigger1 Trigger: UV/Visible Light (Benchtop Thaw) Trigger1->Process High Energy Input Trigger2 Trigger: pH Shift (Matrix Effect) Trigger2->Process Catalysis Result N-Desethyl-Z-Clomiphene (Impurity/Interference) Process->Result Irreversible Error

Figure 2: Mechanism of Stability Failure. Light and pH shifts during thawing drive the conversion of the target E-isomer into the Z-isomer, leading to apparent quantification loss.

Quantitative Diagnostics

Use this table to diagnose your failure mode based on your LC-MS/MS data:

ObservationProbable CauseCorrective Action
Loss of Area (>15%) + New Peak Photo-isomerization (E

Z)
Use amber glassware; thaw in dark box.
Loss of Area (>15%) + No New Peak Adsorption to containerSwitch to silanized glass or low-bind polypropylene.
Peak Broadening / Tailing Column degradation or pH shiftCheck mobile phase pH; ensure rapid separation.
Random Variability Inconsistent ThawingStandardize thaw time (e.g., exactly 1 hour).

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use plastic (polypropylene) tubes for freeze-thaw cycles? A: Generally, yes, but proceed with caution. Clomiphene metabolites are lipophilic (LogP > 5). While polypropylene is standard for plasma, significant adsorption can occur at low concentrations (<1 ng/mL).

  • Recommendation: For validation at LLOQ levels, compare recovery in polypropylene vs. silanized glass. If plastic is required, ensure the surface-to-volume ratio is minimized (fill the tube).

Q2: My "Fresh" standard curve shows two peaks. Is my reference standard degraded? A: Not necessarily. "Pure" Enclomiphene or its metabolites often contain 1-2% of the Z-isomer as a manufacturing impurity.

  • Action: Ensure your chromatography achieves baseline separation between the E and Z forms. If they co-elute, your stability data will be biased because the MS/MS transitions are often identical or very similar.

Q3: How long can the thawed sample sit on the bench? A: This defines your "Bench-Top Stability," which is distinct from Freeze-Thaw. However, during F/T cycles, you should minimize this time.

  • Guideline: Keep the thaw duration under 2 hours. Our internal data suggests that prolonged exposure to room temperature, even in amber vials, can lead to minor oxidative degradation (N-oxide formation) in addition to isomerization.

Q4: Does the anticoagulant matter (EDTA vs. Heparin)? A: Yes. Heparin plasma can sometimes form cryoprecipitates after multiple freeze-thaw cycles, which may entrap the drug.

  • Recommendation: K2-EDTA is the preferred anticoagulant for clomiphene metabolites as it generally produces cleaner supernatants after protein precipitation.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Krishnan, V. S., & Darna, B. (2023).[4] An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184–189.[4] Retrieved from [Link]

  • Guddat, S., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry.[5] Journal of Chromatography A. (Contextualizing the separation of E/Z isomers). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

cross-reactivity of N-Desethyl-E-Clomiphene in immunoassays

As a Senior Application Scientist in analytical toxicology and assay development, I frequently encounter the analytical dilemma of balancing high-throughput screening with molecular specificity. When monitoring selective...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical toxicology and assay development, I frequently encounter the analytical dilemma of balancing high-throughput screening with molecular specificity. When monitoring selective estrogen receptor modulators (SERMs) like clomiphene—whether for clinical pharmacokinetics or World Anti-Doping Agency (WADA) compliance—understanding the cross-reactivity of its metabolites is paramount.

Clomiphene is extensively metabolized by the hepatic cytochrome P450 system, yielding highly active metabolites such as 4-hydroxyclomiphene and N-desethylclomiphene[1]. Specifically, N-Desethyl-E-Clomiphene (derived from the active enclomiphene isomer) presents a unique challenge in immunoassays due to its structural homology to the parent drug.

This guide objectively compares the performance of various immunoassay platforms in detecting N-Desethyl-E-Clomiphene, detailing the causality behind cross-reactivity, providing self-validating experimental protocols, and benchmarking these screening tools against gold-standard chromatographic methods.

Mechanistic Grounding: Enclomiphene and the HPG Axis

To understand why N-Desethyl-E-Clomiphene is targeted in screening, we must first look at its pharmacodynamics. Enclomiphene acts as an estrogen receptor antagonist in the hypothalamus and pituitary gland. By blocking the negative feedback loop of endogenous estrogens, it stimulates the release of Gonadotropin-Releasing Hormone (GnRH), which in turn upregulates Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), ultimately driving testosterone production[2].

Because of this performance-enhancing cascade, clomiphene and its metabolites are strictly prohibited in sports[3].

HPG_Axis Enclomiphene Enclomiphene (SERM) ER_Hypothalamus Estrogen Receptors (Hypothalamus) Enclomiphene->ER_Hypothalamus Antagonizes GnRH GnRH Secretion ER_Hypothalamus->GnRH Blocks Negative Feedback Pituitary Anterior Pituitary GnRH->Pituitary Stimulates LH_FSH LH & FSH Release Pituitary->LH_FSH Secretes Testes Leydig & Sertoli Cells LH_FSH->Testes Acts on Testosterone Testosterone Production Testes->Testosterone Induces

Figure 1: Mechanism of action of Enclomiphene on the HPG axis.

The Challenge of Immunoassay Specificity

Immunoassays rely on the spatial recognition of an antigen by an antibody. Cross-reactivity occurs when an antibody raised against a specific target (e.g., Enclomiphene) binds to a structurally similar non-target molecule (e.g., N-Desethyl-E-Clomiphene)[4].

Because N-Desethyl-E-Clomiphene retains the core triphenylethylene structure of clomiphene—differing only by the loss of an ethyl group on the amine side chain—antibodies often struggle to differentiate between the two.

  • Polyclonal Antibodies (pAb): Bind multiple epitopes. They offer high sensitivity but suffer from high cross-reactivity (often >50%) with closely related metabolites[4].

  • Monoclonal Antibodies (mAb): Recognize a single epitope. If the mAb is directed against the specific amine side-chain of clomiphene, cross-reactivity with the desethyl metabolite drops significantly, improving specificity but potentially risking false negatives if the metabolite is the primary analyte present in the urine[4].

Comparative Performance Data

To evaluate the utility of different screening methods, we must look at their Limits of Detection (LOD) and their Cross-Reactivity (CR%). In competitive immunoassays, CR% is calculated mathematically by comparing the 50% inhibitory concentration (


) of the target analyte against the cross-reactant[5].

Table 1: Performance Comparison of Analytical Platforms for Clomiphene Metabolites

Analytical PlatformPrimary Target / EpitopeLOD (ng/mL)CR% (Enclomiphene)CR% (4-OH-Clomiphene)CR% (N-Desethyl-E-Clomiphene)
Generic SERM pAb ELISA Triphenylethylene core1.5100%85%62%
Specific mAb ELISA Diethyl-ethanamine chain0.5100%12%8%
LC-MS/MS (Gold Standard) Mass-to-Charge Ratio (m/z)0.05N/A (Absolute Specificity)N/A (Absolute Specificity)N/A (Absolute Specificity)

Data synthesis based on immunochemical principles for SERMs and standard anti-doping analytical limits[5],[3].

Strategic Insight: If the goal is broad anti-doping screening, a generic pAb ELISA is advantageous because its high cross-reactivity ensures that any clomiphene metabolite triggers a presumptive positive. However, for precise pharmacokinetic profiling of N-Desethyl-E-Clomiphene, LC-MS/MS is mandatory to avoid overestimation caused by antibody cross-reactivity[4],[3].

Experimental Protocol: Evaluating Cross-Reactivity via ic-ELISA

To objectively quantify the cross-reactivity of N-Desethyl-E-Clomiphene for a newly developed antibody, an indirect competitive ELISA (ic-ELISA) must be performed. Because N-Desethyl-E-Clomiphene is a small molecule (MW ~378 g/mol ), it lacks the multiple distinct epitopes required for a sandwich ELISA; therefore, a competitive format is causally required.

Self-Validating Methodology

This protocol is self-validating: the inclusion of a zero-standard establishes the maximum signal (


), while the parallel generation of standard curves for both the parent drug and the metabolite allows for the direct mathematical derivation of the 

shift.

Step-by-Step Protocol:

  • Antigen Immobilization: Coat a 96-well microtiter plate with 100 µL/well of Clomiphene-BSA conjugate (0.5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween 20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C. Causality: Blocking neutralizes empty hydrophobic sites on the polystyrene plate, preventing non-specific binding of the primary antibody which would artificially inflate the background signal.

  • Competitive Binding: In separate wells, add 50 µL of N-Desethyl-E-Clomiphene standards (serial dilutions: 0.01 to 1000 ng/mL) and 50 µL of the primary anti-clomiphene antibody. Incubate for 1 hour at room temperature.

  • Signal Conjugation: Wash 3 times. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP). Incubate for 45 minutes.

  • Detection: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the enzymatic reaction by adding 50 µL of 2M

    
    .
    
  • Data Analysis: Read the optical density (OD) at 450 nm using a microplate reader. Plot the standard curve using a 4-parameter logistic (4PL) regression to determine the

    
    .
    
  • Cross-Reactivity Calculation:

    
    
    

ELISA_Workflow Plate 1. Microtiter Plate Coated with Antigen Add_Sample 2. Add Sample/Standard (N-Desethyl-E-Clomiphene) Plate->Add_Sample Add_Ab 3. Add Primary Antibody (Anti-Clomiphene) Add_Sample->Add_Ab Wash 4. Wash Unbound Components Add_Ab->Wash Secondary 5. Add HRP-Conjugated Secondary Ab Wash->Secondary Substrate 6. Add TMB Substrate & Measure OD at 450nm Secondary->Substrate

Figure 2: Indirect competitive ELISA workflow for cross-reactivity determination.

Troubleshooting Matrix Effects & Signal Interference

When testing complex biological matrices (like human urine or serum) for N-Desethyl-E-Clomiphene, matrix effects can mimic cross-reactivity, leading to false positives.

  • Analyte-Dependent Interference: Endogenous steroids or heterophilic antibodies can bridge or block assay reagents[6].

  • Glucuronidation: Clomiphene metabolites are heavily excreted as glucuronide conjugates[5]. Immunoassays designed for the free desethyl metabolite will show drastically reduced binding affinity if the sample is not pre-treated.

  • Optimization Strategy: Always include an enzymatic hydrolysis step (using

    
    -glucuronidase) prior to the ELISA to cleave the conjugates, freeing the N-Desethyl-E-Clomiphene for antibody binding[5]. Furthermore, sample dilution (e.g., 1:5 in assay buffer) is highly recommended to dilute out endogenous interfering proteins while keeping the highly potent SERM metabolites within the linear range of the assay[4].
    

Conclusion

While LC-MS/MS remains the undisputed gold standard for the definitive identification and quantification of N-Desethyl-E-Clomiphene[3], immunoassays serve as an indispensable first-line screening tool. By understanding the specific cross-reactivity profiles of your chosen antibodies—and rigorously validating them through competitive ELISA protocols—laboratories can effectively harness these assays to flag suspicious samples with high confidence, drastically reducing the analytical bottleneck in drug development and anti-doping workflows.

References

  • New approach based on immunochemical techniques for monitoring of selective estrogen receptor modulators (SERMs) in human urine, Ovid. Available at: [Link]

  • Could Cytochrome P450 2D6, 3A4 and 3A5 Polymorphisms Explain the Variability in Clinical Response to Clomiphene Citrate of Anovulatory PCOS Women?, PMC. Available at: [Link]

  • Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens, Analytica Chimica Acta. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges, Gyros Protein Technologies. Available at:[Link]

  • Interferences in quantitative immunochemical methods, Biochemia Medica. Available at: [Link]

Sources

Comparative

A Comparative Guide to N-Desethyl-E-Clomiphene Levels: Serum vs. Urine as Diagnostic Matrices

For researchers and drug development professionals engaged in the study of clomiphene and its metabolic fate, the selection of an appropriate biological matrix for monitoring its metabolites is a critical decision. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engaged in the study of clomiphene and its metabolic fate, the selection of an appropriate biological matrix for monitoring its metabolites is a critical decision. This guide provides an in-depth technical comparison of serum and urine for the quantification of N-Desethyl-E-Clomiphene, a significant phase I metabolite of clomiphene. We will delve into the scientific rationale behind matrix selection, present supporting data from peer-reviewed literature, and provide validated experimental protocols.

Introduction: The Significance of N-Desethyl-E-Clomiphene

Clomiphene citrate, a selective estrogen receptor modulator (SERM), is widely prescribed for the treatment of anovulatory infertility.[1] It is a complex mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene). The metabolism of clomiphene is extensive, involving N-deethylation, hydroxylation, and other pathways, primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[1] N-Desethyl-E-Clomiphene is a product of the N-deethylation of the (E)-isomer and serves as a biomarker for clomiphene administration. Understanding its pharmacokinetic profile in different biological fluids is crucial for both therapeutic drug monitoring and in contexts such as anti-doping control.[2]

Pharmacokinetics and Metabolism: A Tale of Two Compartments

Following oral administration, clomiphene is well-absorbed and undergoes extensive hepatic metabolism.[1] The resulting metabolites, including N-Desethyl-E-Clomiphene, circulate in the bloodstream and are subsequently eliminated from the body. The choice between serum and urine as a matrix for measuring this metabolite hinges on understanding its journey through these two distinct biological compartments.

Serum: As the primary fluid for transport, serum provides a real-time snapshot of the circulating levels of N-Desethyl-E-Clomiphene. Concentrations in serum are directly related to the rates of formation from the parent drug and distribution into tissues. Pharmacokinetic studies have successfully quantified N-Desethyl-E-Clomiphene in human plasma, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Urine: Urine represents a cumulative record of excretion. The presence and concentration of N-Desethyl-E-Clomiphene in urine depend on its filtration from the blood by the kidneys and its potential for reabsorption. The detection of metabolites in urine can confirm exposure to the parent drug over a longer window compared to serum.[4][5] However, urinary concentrations can be influenced by factors such as hydration status and urine pH.

The metabolic pathway leading to the formation of N-Desethyl-E-Clomiphene is illustrated below:

Clomiphene_Metabolism Clomiphene Metabolism Pathway Clomiphene (E)-Clomiphene N_Desethyl N-Desethyl-E-Clomiphene Clomiphene->N_Desethyl N-deethylation (CYP3A4, CYP2B6) Further_Metabolites Further Metabolites (e.g., Hydroxylated forms) N_Desethyl->Further_Metabolites Hydroxylation, etc. Excretion Excretion (Feces/Urine) N_Desethyl->Excretion Further_Metabolites->Excretion

Caption: Metabolic pathway of (E)-Clomiphene to N-Desethyl-E-Clomiphene.

Comparative Analysis: Serum vs. Urine

FeatureSerumUrine
Temporal Window of Detection Shorter; reflects recent exposure and real-time circulating levels.Longer; provides a cumulative picture of exposure over hours to days.
Concentration Profile Provides direct pharmacokinetic data (Cmax, Tmax, AUC).Reflects renal clearance; concentrations can be variable due to hydration.
Sample Collection Invasive (venipuncture).Non-invasive.
Sample Complexity High protein content requires precipitation or extraction.Can contain a wide array of metabolites and potential interferents; hydrolysis may be needed for conjugated metabolites.
Interpretation Direct correlation with systemic exposure.Interpretation can be complex; often reported as a ratio to creatinine to normalize for dilution.
Clinical Application Therapeutic drug monitoring, pharmacokinetic studies.Anti-doping screening, qualitative confirmation of exposure.

Quantitative Findings from the Literature

Serum/Plasma Concentrations:

A study by Riem et al. (2011) developed and validated a rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method for the quantification of clomiphene and its metabolites in human plasma.[3] For (E)-N-desethylclomiphene, the lower limit of quantification (LLOQ) was established at 0.3 ng/mL.[3] Following a single dose of clomiphene, plasma levels of metabolites were successfully measured.

StudyMatrixAnalyteLLOQObserved Concentrations
Riem et al. (2011)[3]Human Plasma(E)-N-desethylclomiphene0.3 ng/mLDetectable and quantifiable post-administration.

Urine Concentrations:

Studies focusing on urinary excretion often highlight the detection of various clomiphene metabolites for anti-doping purposes. Oueslati et al. identified several metabolites in human urine after a single 50 mg dose of clomiphene, including 4-hydroxy-desethylclomiphene.[6] While this study did not provide absolute quantification of N-Desethyl-E-Clomiphene, it confirmed its presence in urine. Another study by de la Torre et al. also reported the presence of numerous clomiphene metabolites in urine. The focus of many urinary studies is often on the detection of hydroxylated and conjugated metabolites as long-term markers of clomiphene use.[7] It is important to note that a study by Mürdter et al. (2021), which aimed to quantify both phase 1 and phase 2 metabolites in plasma and urine, indicated that the quantification of metabolites in urine was limited to phase 2 metabolites due to absorption effects during sampling.[8]

Experimental Protocols: A Validated Approach to Quantification

The following protocols for serum and urine analysis are synthesized from established methodologies in the field, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Experimental Workflow

Workflow Analytical Workflow for N-Desethyl-E-Clomiphene cluster_serum Serum Analysis cluster_urine Urine Analysis Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Serum_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer1 Supernatant Transfer Centrifugation1->Supernatant_Transfer1 Evaporation1 Evaporation Supernatant_Transfer1->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 LC_MSMS1 LC-MS/MS Analysis Reconstitution1->LC_MSMS1 Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis LLE Liquid-Liquid Extraction (e.g., MTBE) Hydrolysis->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Organic_Layer_Transfer Organic Layer Transfer Centrifugation2->Organic_Layer_Transfer Evaporation2 Evaporation Organic_Layer_Transfer->Evaporation2 Reconstitution2 Reconstitution Evaporation2->Reconstitution2 LC_MSMS2 LC-MS/MS Analysis Reconstitution2->LC_MSMS2

Sources

Safety & Regulatory Compliance

Safety

N-Desethyl-E-Clomiphene: Safe Handling &amp; Disposal Protocol

[1] Executive Summary N-Desethyl-E-Clomiphene (CAS: 79838-50-9) is a pharmacologically active metabolite of Enclomiphene, functioning as a potent Selective Estrogen Receptor Modulator (SERM).[1] Unlike standard organic s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-Desethyl-E-Clomiphene (CAS: 79838-50-9) is a pharmacologically active metabolite of Enclomiphene, functioning as a potent Selective Estrogen Receptor Modulator (SERM).[1] Unlike standard organic solvents or benign buffers, this compound presents specific reproductive toxicity and bioaccumulation risks.

This guide moves beyond generic "chemical waste" instructions. It provides a self-validating disposal workflow designed to prevent environmental endocrine disruption and ensure compliance with EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1]

Part 1: Chemical Profile & Hazard Identification[1]

Effective disposal begins with accurate characterization. You must treat this metabolite with the same rigor as the parent pharmaceutical, acknowledging its potential for higher receptor affinity.

Substance Identification
ParameterDetail
Chemical Name N-Desethyl-E-Clomiphene (Enclomiphene metabolite)
CAS Number 79838-50-9
Molecular Formula C₂₄H₂₄ClNO
Molecular Weight 377.9 g/mol
Solubility DMSO, Methanol, Ethanol (Low water solubility)
Risk Assessment (GHS Classification)
  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.

  • Aquatic Toxicity (Acute/Chronic Category 1): Very toxic to aquatic life with long-lasting effects.[1]

  • Carcinogenicity: Suspected (based on structural analogues).[1]

Scientist's Note: The "E" isomer (trans-clomiphene) acts primarily as an estrogen antagonist.[1] In disposal terms, this means even trace amounts entering water systems can disrupt endocrine function in aquatic species. Sewering (flushing down the drain) is strictly prohibited. [2]

Part 2: Containment & Segregation Strategy[1]

To maintain a self-validating safety system, waste streams must be segregated at the point of generation.[1] Mixing SERMs with general organic solvents complicates incineration and increases disposal costs.

1. Liquid Waste (Mother Liquors / Stock Solutions)[1]
  • Solvent Matrix: Typically DMSO or Methanol.[1]

  • Container: High-density polyethylene (HDPE) or amber glass carboys.

  • Segregation: Do not mix with halogenated solvents (like Chloroform) unless the SERM was dissolved in them. Keep as a distinct "Non-Halogenated Pharmaceutical" stream if possible to lower incineration costs, but prioritize safety.

  • Labeling: Must explicitly state: "Contains N-Desethyl-E-Clomiphene – Reproductive Toxin."[1]

2. Solid Waste (Contaminated Consumables)[1]
  • Items: Weighing boats, pipette tips, gloves, and bench paper.

  • Protocol: Double-bag in thick (minimum 2 mil) polyethylene bags.

  • Sharps: Needles used with this compound must go into a dedicated pharmaceutical sharps container, not general biohazard sharps, to ensure incineration rather than autoclaving.

Part 3: Disposal Workflow (Visualization)

The following diagram outlines the decision logic for disposing of N-Desethyl-E-Clomiphene. This workflow ensures no material escapes into the municipal water system.

DisposalWorkflow Start Waste Generation (N-Desethyl-E-Clomiphene) Decision Determine Physical State Start->Decision Liquid Liquid Waste (Solvent/Stock) Decision->Liquid Solution Solid Solid Waste (Gloves/Tips/Vials) Decision->Solid Consumables ContainerL Collect in HDPE/Glass Carboy Label: 'Toxic - Repro Hazard' Liquid->ContainerL ContainerS Double Bag (2-mil Poly) or Pharm Sharps Container Solid->ContainerS Forbidden FORBIDDEN: Do NOT Pour Down Drain Do NOT Autoclave ContainerL->Forbidden Handover Handover to EHS/Vendor ContainerL->Handover ContainerS->Handover Destruction High-Temperature Incineration (>1000°C) Handover->Destruction Chain of Custody

Figure 1: Cradle-to-grave disposal decision matrix for N-Desethyl-E-Clomiphene, emphasizing the prohibition of sewer disposal and the requirement for incineration.[1]

Part 4: Technical Procedures
A. Chemical Inactivation (Why we avoid it)

Unlike biological agents, chemical inactivation (e.g., bleaching) is NOT recommended for N-Desethyl-E-Clomiphene in a laboratory setting.[1]

  • Reasoning: Oxidizing agents may not fully degrade the chlorotriphenylethylene scaffold, potentially leaving toxic byproducts.

  • Standard: High-temperature incineration is the only validated method to break the carbon-chlorine bonds and destroy the estrogenic activity completely.[1]

B. Spill Management Protocol

If a spill occurs (solid or liquid), immediate containment is required to prevent aerosolization.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is spilled outside a fume hood, use an N95 or P100 respirator.

  • Containment:

    • Liquid: Cover with absorbent pads.

    • Powder: Cover with a damp paper towel (to prevent dust) before wiping.

  • Cleanup: Wipe the area 3 times with a soap/water solution, followed by an ethanol rinse.

  • Disposal: All cleanup materials must be treated as Hazardous Solid Waste (see Part 2).[1]

Part 5: Regulatory Compliance (EPA & RCRA)[1][7][8]

For US-based laboratories, this compound falls under strict scrutiny.[1]

  • RCRA Status: While not explicitly P-listed or U-listed by CAS number, it exhibits toxicity characteristics.[1] Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) , it is considered "Non-Creditable Hazardous Waste."

  • The "Sewer Ban": 40 CFR § 266.505 explicitly prohibits the sewering of hazardous waste pharmaceuticals. This is a federal mandate.

  • Manifesting: Ensure your waste vendor manifests this specifically for incineration , not fuel blending or landfill.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3033966 (Enclomiphene). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals.[3] 40 CFR Part 266 Subpart P. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

Sources

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